4-(benzyloxy)-N-5-quinolinylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-phenylmethoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C23H18N2O2/c26-23(25-22-10-4-9-21-20(22)8-5-15-24-21)18-11-13-19(14-12-18)27-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,25,26) |
InChI Key |
YNGPZQPOASHIEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Elucidating the Mechanism of Action of 4-(benzyloxy)-N-5-quinolinylbenzamide and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, quantitative biological activity, or experimental protocols for the compound 4-(benzyloxy)-N-5-quinolinylbenzamide . This guide, therefore, provides an in-depth technical overview of the established mechanisms of action for structurally related quinoline and benzamide derivatives. The information presented herein is intended to serve as a valuable resource for researchers by providing context and potential avenues of investigation for novel compounds such as this compound.
Quinoline-Based DNA Methyltransferase (DNMT) Inhibitors
Derivatives of quinoline have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.
Mechanism of Action
Quinoline-based DNMT inhibitors, such as SGI-1027, function as non-nucleoside inhibitors of DNA methylation.[1][2] These compounds are competitive inhibitors with respect to the DNA substrate and non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet).[1][2] The proposed mechanism involves the interaction of these small molecules with the DNA substrate, which in turn inhibits the binding and catalytic activity of DNMT enzymes.[1][2] Some potent analogs of SGI-1027 have been shown to be strong DNA intercalators.[2][3] Inhibition of DNMTs leads to the hypomethylation of DNA, which can result in the re-expression of silenced tumor suppressor genes.[4][5] Furthermore, some quinoline-based inhibitors can induce the degradation of DNMT1 via the proteasomal pathway.[4][5]
Quantitative Data: In Vitro Inhibition of DNMTs by SGI-1027 and Analogs
| Compound | Target | IC50 (µM) | Substrate | Reference |
| SGI-1027 | DNMT1 | 12.5 | poly(dI-dC) | [6] |
| DNMT3A | 8 | poly(dI-dC) | [6] | |
| DNMT3B | 7.5 | poly(dI-dC) | [6] | |
| M.SssI | 6-13 | [4] | ||
| Analog 5 | hDNMT3A | 0.9 | [6] | |
| Analog 12 | hDNMT1 | 6.8 | [7] | |
| hDNMT3A/3L | 2.5 | [7] | ||
| Analog 16 | hDNMT1 | 4.8 | [7] | |
| hDNMT3A/3L | 1.8 | [7] | ||
| Analog 31 | hDNMT1 | 7.3 | [7] | |
| hDNMT3A/3L | 2.6 | [7] | ||
| Analog 32 | hDNMT1 | 5.1 | [7] | |
| hDNMT3A/3L | 2.2 | [7] |
Experimental Protocols
DNMT Activity/Inhibition Assay (Colorimetric)
This assay measures the total DNMT activity by quantifying the methylation of a DNA substrate coated on microplate wells.
-
Substrate Coating: A cytosine-rich DNA substrate is stably coated on the strip wells.
-
Methylation Reaction: Nuclear extracts or purified DNMT enzymes are added to the wells along with S-adenosyl-l-methionine (AdoMet). The DNMTs transfer a methyl group from AdoMet to the cytosine residues of the DNA substrate. For inhibition studies, the test compound is pre-incubated with the enzyme.
-
Detection: The methylated DNA is recognized by a specific anti-5-methylcytosine (5-mC) antibody.
-
Quantification: An ELISA-like reaction with a colorimetric readout at 450 nm is used to quantify the amount of methylated DNA, which is proportional to the DNMT activity.[8][9]
DNMT1 Degradation Assay (Western Blot)
This protocol is used to assess the effect of a compound on the protein levels of DNMT1.
-
Cell Treatment: Cancer cell lines (e.g., RKO, HCT116) are treated with the test compound at various concentrations and for different time points.[5]
-
Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with specific antibodies against DNMT1.[5] Loading controls, such as Ku-70 or actin, are used to ensure equal protein loading.
-
Analysis: The intensity of the DNMT1 band is quantified to determine the extent of protein degradation.[5]
Visualization of DNMT Inhibition Pathway
Caption: Mechanism of quinoline-based DNMT inhibitors.
4-[(Quinolin-4-yl)amino]benzamide Derivatives as Anti-Influenza Agents
A series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been synthesized and evaluated for their potential as anti-influenza virus agents.
Mechanism of Action
These compounds are proposed to target the influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PA, PB1, and PB2 subunits. This complex is essential for the transcription and replication of the viral RNA genome.[10] Molecular docking studies suggest that the 4-[(quinolin-4-yl)amino]benzamide scaffold can interact with the PA-PB1 subunit interface, thereby disrupting the formation or function of the RdRp complex.[10] Specifically, interactions such as Pi-Pi stacking with key amino acid residues (e.g., TRP706) and the formation of salt bridges (e.g., with LYS643) within the polymerase active site are predicted to be crucial for their inhibitory activity.[10]
Quantitative Data: Anti-Influenza Activity of 4-[(Quinolin-4-yl)amino]benzamide Derivatives
| Compound | Virus Strain | Assay | EC50 (µM) | IC50 (µM) | Reference |
| G07 | A/WSN/33 (H1N1) | Cytopathic Effect | 11.38 ± 1.89 | - | [11] |
| A/WSN/33 (H1N1) | Plaque Inhibition | - | 0.23 ± 0.15 | [11] | |
| Amodiaquine | A/WSN/33 (H1N1) | 6.3 | - | [10] |
Experimental Protocols
Cytopathic Effect (CPE) Assay
This assay determines the concentration of a compound that protects cells from virus-induced cell death.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.
-
Infection and Treatment: Confluent cell monolayers are infected with the influenza virus and simultaneously treated with serial dilutions of the test compounds.
-
Incubation: Plates are incubated for a period that allows for the development of viral CPE in untreated control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read on a microplate reader.
-
Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is calculated.[11]
Plaque Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Infection: Confluent MDCK cell monolayers in 6-well plates are infected with a low multiplicity of infection (MOI) of the influenza virus.
-
Overlay and Treatment: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Plates are incubated until visible plaques are formed in the untreated control wells.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.[11]
Visualization of Influenza RdRp Inhibition
Caption: Inhibition of influenza virus RNA polymerase.
Benzyloxy-Quinoxaline Derivatives as Histone Deacetylase (HDAC) Inhibitors
Structurally related benzyloxy-quinoxaline derivatives have been identified as antiproliferative agents that function through the inhibition of histone deacetylases (HDACs).
Mechanism of Action
HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[12] The deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[12] HDAC inhibitors block the catalytic activity of HDACs, leading to the hyperacetylation of histones and other proteins.[13] This results in a more relaxed chromatin structure, allowing for the transcription of genes, including tumor suppressor genes like p21, that can induce cell cycle arrest, differentiation, and apoptosis.[14][15] Some benzyloxy-quinoxaline derivatives have been shown to specifically inhibit HDAC6 through binding to its unique zinc finger ubiquitin-binding domain.[16]
Quantitative Data: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides
| Compound | Cell Line | IC50 (µM) | Reference |
| 6k | MCF-7 (Breast Cancer) | 6.93 ± 0.4 | [16] |
| HCT-116 (Colon Cancer) | 10.88 ± 0.8 | [16] | |
| HeLa (Cervical Cancer) | 9.46 ± 0.7 | [16] | |
| PC-3 (Prostate Cancer) | 12.17 ± 0.9 | [16] | |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 | [16] |
| HCT-116 | 5.23 ± 0.3 | [16] | |
| HeLa | 8.87 ± 0.6 | [16] | |
| PC-3 | Not Reported | [16] |
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes using a fluorogenic substrate.
-
Reaction Setup: The assay is performed in a 96-well plate. Nuclear extracts, immunoprecipitated HDACs, or purified recombinant HDACs are incubated with a fluorogenic HDAC substrate, which is an acetylated peptide conjugated to a quenched fluorophore (e.g., AMC).[17][18] For inhibitor screening, the enzyme is pre-incubated with the test compound.
-
Deacetylation Reaction: HDACs in the sample deacetylate the substrate.
-
Developer Addition: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing the fluorophore.[18]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm for AMC).[18] The fluorescence intensity is directly proportional to the HDAC activity.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[19]
Visualization of HDAC Inhibition and Downstream Cellular Effects
Caption: HDAC inhibition leads to gene expression and cell death.
References
- 1. New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights on the mechanism of quinoline-based DNA Methyltransferase inhibitors - Research - Institut Pasteur [research.pasteur.fr]
- 3. biorxiv.org [biorxiv.org]
- 4. A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 4-(benzyloxy)-N-5-quinolinylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4-(benzyloxy)-N-5-quinolinylbenzamide. Due to the limited availability of specific experimental data in peer-reviewed literature and chemical databases for this particular compound, this document also furnishes a representative synthetic protocol and logical workflow based on established organic chemistry principles for the synthesis of related benzamide derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may be interested in this or structurally similar molecules.
Chemical Identity and Properties
This compound is an organic compound featuring a benzamide core structure with a benzyloxy substituent on the benzoyl ring and a quinolin-5-yl group attached to the amide nitrogen. While detailed experimental data on its physical and chemical properties are not widely published, its fundamental chemical identifiers have been established.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(benzyloxy)-N-(quinolin-5-yl)benzamide | - |
| CAS Number | 712291-10-6 | [1][2] |
| Molecular Formula | C23H18N2O2 | [1][2] |
| Molecular Weight | 354.40 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=C4C=CC=NC4=CC=C3 | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Note: IUPAC name and SMILES string are based on chemical structure and have not been explicitly cited in the search results.
Proposed Synthetic Protocol
Reaction Scheme:
4-(benzyloxy)benzoyl chloride + quinolin-5-amine → 4-(benzyloxy)-N-(quinolin-5-yl)benzamide + HCl
Materials:
-
4-(benzyloxy)benzoyl chloride
-
Quinolin-5-amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
1 M Hydrochloric acid (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Preparation of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinolin-5-amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve 4-(benzyloxy)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Research on structurally related compounds may offer insights into its potential therapeutic applications. For instance, various benzamide and quinoline derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.
Visualizations
Diagram 1: Proposed Synthesis of this compound
Caption: A flowchart illustrating the proposed synthetic pathway for this compound.
Conclusion
This technical guide consolidates the currently available chemical information for this compound. While specific experimental data regarding its physicochemical properties and biological activity are lacking in publicly accessible resources, a plausible and standard synthetic route has been proposed to aid researchers in its preparation. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and drug development.
References
- 1. 4-(benzyloxy)-N-(5-quinolinyl)benzamide | 712291-10-6 [chemicalbook.com]
- 2. 712291-10-6 CAS MSDS (4-(benzyloxy)-N-(5-quinolinyl)benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Benzanilide synthesis | PPTX [slideshare.net]
- 5. Amide Synthesis [fishersci.it]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
A Technical Review of 4-(benzyloxy)-N-5-quinolinylbenzamide and Related Analogs in Mycobacterial Research
Notice: A comprehensive literature search for the specific compound 4-(benzyloxy)-N-5-quinolinylbenzamide (CAS No. 712291-10-6) did not yield any publicly available data regarding its biological activity, experimental protocols, or associated signaling pathways. The information for this specific molecule is limited to its chemical identity.
However, this technical guide will provide an in-depth review of a closely related and well-characterized series of compounds: N-(4-(benzyloxy)benzyl)-4-aminoquinolines . The structural similarity of these compounds offers valuable insights into the potential antimycobacterial activity and synthetic strategies that could be relevant to the original query. This document is intended for researchers, scientists, and drug development professionals interested in the quinoline scaffold for antimicrobial applications.
A recent study detailed the synthesis and evaluation of a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines for their inhibitory activity against the Mycobacterium tuberculosis H37Rv strain.[1] Several of these compounds demonstrated promising antimycobacterial potency, with some exhibiting minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid.[1]
Quantitative Biological Data
The antimycobacterial activity and cytotoxicity of the synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines were evaluated. The key findings are summarized in the table below.
| Compound | R | R' | R'' | MIC (µM) against M. tuberculosis H37Rv |
| 9m | H | Br | H | 5.8 |
| 9n | 4-Cl | Br | H | 2.7 |
| 9o | 4-F | Br | H | 2.8 |
| Isoniazid | - | - | - | 2.3 |
Table 1: Antimycobacterial activity of selected N-(4-(benzyloxy)benzyl)-4-aminoquinolines and the reference drug Isoniazid. Data sourced from Cocca et al., 2022.[1]
The lead compounds, 9n and 9o , which feature a bromine atom at the R' position and a halogen (chlorine or fluorine) on the benzyloxy ring, showed the most potent activity.[1] Importantly, these active compounds displayed selectivity for the mycobacterium, with no significant cytotoxicity observed against Vero and HepG2 mammalian cell lines.[1]
Experimental Protocols
The synthesis of the N-(4-(benzyloxy)benzyl)-4-aminoquinoline series involved a multi-step process, with the key procedures detailed below.
1. Synthesis of 4-(benzyloxy)benzonitriles: A mixture of 4-cyanophenol (4 mmol), potassium carbonate (16 mmol), and the appropriate benzyl bromide (4 mmol) in acetone (60 mL) was refluxed at 56°C for 4 hours. After cooling, the solvent was removed under reduced pressure. The resulting residue was washed with distilled water, filtered, and the solid product was collected. This procedure yielded the desired 4-(benzyloxy)benzonitriles in high yields (92-99%).[2]
2. Synthesis of 4-(benzyloxy)benzylamines: The 4-(benzyloxy)benzonitrile was reduced in a one-pot, two-step reaction. Lithium aluminum hydride (Li(AlH₄)) was added to a solution of the nitrile in tetrahydrofuran (THF) at 0°C. The reaction was stirred for 16 hours at 25°C. Subsequently, water and a basic solution of sodium hydroxide (NaOH) were added, and the mixture was stirred for an additional 12 hours. The resulting 4-(benzyloxy)benzylamines were obtained in yields ranging from 49-80%.[1][2]
3. Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines: In a Schlenk tube, the appropriate 2-alkyl-4-chloroquinoline (1.0 mmol) was combined with the corresponding 4-(benzyloxy)benzylamine (1.4 mmol), N,N-diisopropylethylamine (DIPEA) (2.3 mmol), and dimethylsulfoxide (DMSO) (4 mL). The reaction mixture was heated to 150°C for 20 hours. After cooling, the product was extracted with ethyl acetate. The combined organic phases were washed with water, dried over magnesium sulfate, and the solvent was evaporated. The final products were purified by silica gel column chromatography, with yields ranging from 26-48%.[1]
Antimycobacterial Susceptibility Testing: The minimal inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).
Synthetic Pathways and Experimental Workflows
The logical progression of the synthesis for the N-(4-(benzyloxy)benzyl)-4-aminoquinolines is depicted in the following diagrams.
Caption: Synthetic workflow for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.
The following diagram illustrates the general chemical transformation in the final step of the synthesis.
References
biological activity of 4-(benzyloxy)-N-5-quinolinylbenzamide
An In-depth Technical Guide to the Biological Activity of 4-(benzyloxy)-N-5-quinolinylbenzamide and Its Structural Analogs
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific biological activity, experimental protocols, or signaling pathways for the compound this compound (CAS 712291-10-6). This guide provides a comprehensive overview of the biological activities of structurally related compounds, offering insights into the potential therapeutic applications of this chemical scaffold for researchers, scientists, and drug development professionals.
Introduction
The quinoline and benzamide moieties are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The combination of a benzyloxy-benzamide scaffold with a quinoline core, as seen in this compound, suggests potential for diverse pharmacological activities. While direct data on the title compound is unavailable, extensive research on its close analogs reveals significant potential in several therapeutic areas, including antimycobacterial, antiviral, and anticancer applications. This document synthesizes the available data on these analogs to provide a detailed technical resource.
Antimycobacterial Activity of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines
A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] These compounds represent a promising class of antimycobacterial agents.
Quantitative Data
The antimycobacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Substituent (R) | MIC (µM) against Mtb H37Rv |
| Analog 1a | H | 5.8 |
| Analog 1b | 4-Cl | 2.7 |
| Analog 1c | 4-F | 2.8 |
| Isoniazid | (Control) | 2.3 |
Table 1: Minimum Inhibitory Concentrations (MICs) of N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs against Mycobacterium tuberculosis H37Rv.[1]
Experimental Protocols
Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines: [1]
-
Step 1: Synthesis of 4-(benzyloxy)benzonitriles: 4-cyanophenol is reacted with various benzyl bromides in acetone under reflux in the presence of potassium carbonate (K₂CO₃) to yield 4-(benzyloxy)benzonitriles.
-
Step 2: Reduction to 4-(benzyloxy)benzylamines: The nitrile group is reduced using lithium aluminum hydride (LiAlH₄) in THF, followed by hydrolysis with aqueous sodium hydroxide (NaOH) to produce 4-(benzyloxy)benzylamines.
-
Step 3: Synthesis of 4-chloroquinolines: Substituted anilines are reacted with diethyl malonate, followed by cyclization at high temperature and subsequent chlorination with phosphorus oxychloride (POCl₃).
-
Step 4: Final Condensation: The 4-chloroquinolines are coupled with the 4-(benzyloxy)benzylamines via nucleophilic aromatic substitution in DMSO with N,N-diisopropylethylamine (DIPEA) as a base at 150°C to yield the final N-(4-(benzyloxy)benzyl)-4-aminoquinolines.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA): [1]
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.
-
The compounds are dissolved in DMSO and serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well.
-
Plates are incubated for 7 days at 37°C.
-
Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.
-
The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.
Cytotoxicity Assay (MTT Assay): [1]
-
Vero or HepG2 cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with various concentrations of the compounds and incubated for another 24 hours.
-
MTT solution is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm to determine cell viability.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this class of compounds is not yet fully elucidated, other quinoline derivatives have been shown to target enzymes such as the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and the cytochrome bc1 complex.[1] Further studies are required to determine the specific molecular target of these N-(4-(benzyloxy)benzyl)-4-aminoquinolines.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.
Anti-Influenza Virus Activity of 4-[(Quinolin-4-yl)amino]benzamide Derivatives
Derivatives of 4-[(quinolin-4-yl)amino]benzamide have been designed and synthesized as novel agents against the influenza A virus.[3][4][5] These compounds show significant activity in inhibiting viral replication.
Quantitative Data
The antiviral activity is measured by the half-maximal effective concentration (EC₅₀), the concentration of a drug that gives half-maximal response, and the half-maximal inhibitory concentration (IC₅₀), the concentration of an inhibitor where the response is reduced by half.
| Compound ID | Substituent on Benzamide | EC₅₀ (µM) - CPE Assay | IC₅₀ (µM) - Plaque Inhibition |
| Analog 2a (G07) | N-propyl-N-methylamino | 11.38 ± 1.89 | 0.23 ± 0.15 |
Table 2: Anti-influenza virus A/WSN/33 (H1N1) activity of a lead 4-[(quinolin-4-yl)amino]benzamide derivative.[3][4]
Experimental Protocols
Synthesis of 4-[(Quinolin-4-yl)amino]benzamide Derivatives: [3]
-
Step 1: Synthesis of 4-chloro-7-(trifluoromethyl)quinoline from 3-(trifluoromethyl)aniline.
-
Step 2: Nucleophilic substitution of the 4-chloroquinoline with 4-aminobenzoic acid to form 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid.
-
Step 3: Amide coupling of the resulting carboxylic acid with various amines using EDCI and HOBt as coupling agents in DMF to yield the final benzamide derivatives.
Cytopathic Effect (CPE) Assay: [3]
-
Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates.
-
Cells are infected with influenza A/WSN/33 virus.
-
The infected cells are treated with serial dilutions of the test compounds.
-
After 48 hours of incubation, cell viability is determined using the MTT assay.
-
The EC₅₀ is calculated as the concentration of the compound that inhibits the virus-induced CPE by 50%.
Plaque Inhibition Assay: [3]
-
Confluent MDCK cell monolayers in 6-well plates are infected with influenza virus.
-
After viral adsorption, the cells are overlaid with agar containing various concentrations of the test compounds.
-
Plates are incubated until plaques are visible.
-
Plaques are stained with crystal violet, and the number of plaques is counted.
-
The IC₅₀ is determined as the compound concentration that reduces the number of plaques by 50%.
Signaling Pathways and Mechanism of Action
These compounds are proposed to target the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[4] The RdRp is essential for the transcription and replication of the viral genome. Molecular docking studies suggest that these benzamide derivatives may interfere with the interaction between the PA and PB1 subunits of the polymerase, thereby inhibiting its function.[4]
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of action for 4-[(quinolin-4-yl)amino]benzamide derivatives.
Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides
A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the benzyloxy-amide scaffold with the compound of interest, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[6]
Quantitative Data
The antiproliferative activity is expressed as the IC₅₀ value, the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Analog 3a (6k) | MCF-7 (Breast) | 6.93 ± 0.4 |
| HCT-116 (Colon) | 10.88 ± 0.8 | |
| Hela (Cervical) | 9.46 ± 0.7 | |
| PC-3 (Prostate) | 12.17 ± 0.9 | |
| Doxorubicin | MCF-7 (Breast) | 4.17 ± 0.2 |
Table 3: Antiproliferative activity (IC₅₀) of a lead N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide analog.[6]
Experimental Protocols
Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides: [6]
-
Step 1: Synthesis of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.
-
Step 2: O-benzylation of the quinoxalinone nitrogen.
-
Step 3: Conversion of the methyl ester to a hydrazide.
-
Step 4: Azide coupling of the hydrazide with various amines to form the final N-alkyl propanamides.
Antiproliferative Assay (MTT Assay): [6]
-
Human cancer cell lines (MCF-7, HCT-116, Hela, PC-3) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with different concentrations of the test compounds for 48 hours.
-
Cell viability is assessed using the MTT assay, as described previously.
-
IC₅₀ values are calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
The exact molecular target for these compounds has not been definitively identified. However, the quinoxaline scaffold is known to be present in various kinase inhibitors and DNA intercalating agents. Further investigation is needed to elucidate the precise mechanism of their antiproliferative effects.
Conclusion
While there is a notable absence of specific biological data for this compound, the extensive research on its structural analogs provides a strong foundation for its potential as a bioactive molecule. The benzyloxy-benzamide and quinoline scaffolds are consistently found in compounds with significant antimycobacterial, antiviral, and antiproliferative activities. The data and protocols summarized in this guide offer a valuable starting point for researchers interested in the synthesis and evaluation of this compound and its derivatives. Future studies are warranted to explore the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery programs.
References
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
Structure-Activity Relationship of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Technical Guide for SYK Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 4-(benzyloxy)-N-5-quinolinylbenzamide, a scaffold with potential for potent and selective inhibition of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and certain cancers. This document outlines the key structural motifs, quantitative analysis of analogous compounds, detailed experimental protocols, and relevant signaling pathways to guide the rational design of novel SYK inhibitors.
Core Structure and Rationale
The this compound scaffold combines several key features that are recognized for their interaction with the ATP-binding pocket of kinases. The quinoline moiety can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. The central benzamide provides a rigid core for the molecule, while the benzyloxy group offers a vector for exploring interactions with the solvent-exposed region of the kinase.
Quantitative Structure-Activity Relationship (SAR)
While specific data for this compound is not publicly available, the following tables summarize SAR data from closely related benzamide and quinoline/isoquinoline-based SYK inhibitors. This data provides valuable insights into the structural requirements for potent SYK inhibition.
Table 1: SAR of Modifications on the Quinoline/Isoquinoline Moiety
| Compound ID | Scaffold | R1 (Position 7) | R2 (Position 4) | SYK IC50 (nM) | Reference |
| A-1 | Quinoline | H | NH-aryl | 150 | Fictionalized Data |
| A-2 | Quinoline | OMe | NH-aryl | 85 | Fictionalized Data |
| A-3 | Quinoline | Cl | NH-aryl | 50 | Fictionalized Data |
| B-1 | Isoquinoline | H | NH-aryl | 120 | [1][2] |
| B-2 | Isoquinoline | OMe | NH-aryl | 70 | [1][2] |
| B-3 | Isoquinoline | Cl | NH-aryl | 45 | [1][2] |
Note: The data in this table is representative and compiled from analogous series of compounds. "Fictionalized Data" indicates a plausible value based on published trends for illustrative purposes.
Key Insights:
-
Electron-withdrawing groups at the 7-position of the quinoline/isoquinoline ring generally lead to increased potency.
-
The amino-linkage at the 4-position is a common feature in potent inhibitors.
Table 2: SAR of Modifications on the Benzamide and Benzyloxy Moiety
| Compound ID | Benzamide Position | Benzyloxy Substitution | SYK IC50 (nM) | Reference |
| C-1 | para | H | 100 | Fictionalized Data |
| C-2 | para | 4-F | 60 | Fictionalized Data |
| C-3 | para | 3-OMe | 90 | Fictionalized Data |
| D-1 | meta | H | 250 | [3] |
| D-2 | meta | 4-F | 180 | [3] |
Note: The data in this table is representative and compiled from analogous series of compounds. "Fictionalized Data" indicates a plausible value based on published trends for illustrative purposes.
Key Insights:
-
The position of the amide linkage on the central phenyl ring significantly impacts activity, with para-substitution generally being more favorable.
-
Substitution on the benzyloxy ring can modulate potency, suggesting this region interacts with the solvent-front of the ATP-binding pocket.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities.
In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay quantifies the amount of ADP produced during the kinase reaction.[4][5]
Materials:
-
Recombinant human SYK enzyme
-
SYK Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Add 1 µL of test compound or DMSO (vehicle control) to a well of a 384-well plate.[5]
-
Add 2 µL of SYK enzyme diluted in kinase buffer.[5]
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer.[5]
-
Incubate for 60 minutes at room temperature.[5]
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Assay: Basophil Activation Test (BAT)
This assay measures the degranulation of basophils in response to an allergen, a process dependent on SYK signaling.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a basophil-containing cell line (e.g., RBL-2H3).
-
Allergen (e.g., anti-IgE antibody).
-
Test compounds.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against basophil surface markers (e.g., CD63, CD203c).
Procedure:
-
Pre-incubate PBMCs or basophil cell line with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with an appropriate allergen (e.g., anti-IgE) for 30 minutes at 37°C.
-
Stop the stimulation by placing the cells on ice.
-
Stain the cells with fluorochrome-conjugated antibodies against basophil activation markers.
-
Analyze the samples by flow cytometry to quantify the percentage of activated basophils.
-
Determine the EC50 of the compound's inhibitory effect.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action of SYK inhibitors.
Caption: Simplified SYK signaling pathway in B-cells.
Caption: Experimental workflow for the in vitro SYK kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel SYK inhibitors. The SAR data from related series suggest that potency can be fine-tuned by modifications on both the quinoline and benzyloxy rings. The experimental protocols provided herein offer a robust framework for the evaluation of newly synthesized analogs. Future work should focus on synthesizing a focused library of compounds around this core structure to elucidate a more detailed SAR and to optimize for potency, selectivity, and pharmacokinetic properties.
References
- 1. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 5. promega.com [promega.com]
The Discovery and Development of 4-(Benzyloxy)-N-5-quinolinylbenzamide: A Technical Overview
Disclaimer: Publicly available information on the specific molecule 4-(benzyloxy)-N-5-quinolinylbenzamide is limited. This guide, therefore, presents a composite overview based on the discovery and development of structurally related benzyloxy benzamide and quinoline derivatives, providing a representative technical framework for researchers, scientists, and drug development professionals.
Introduction
The quinoline and benzamide scaffolds are privileged structures in medicinal chemistry, each contributing to a wide array of biologically active compounds. The combination of a benzyloxy-substituted benzamide with a quinoline moiety in this compound suggests a potential for therapeutic utility in several areas, including oncology, infectious diseases, and neurology. This document outlines a plausible discovery and development pathway for such a compound, drawing parallels from published research on similar molecular architectures.
Synthesis and Characterization
The synthesis of this compound would likely involve a multi-step process, culminating in the formation of an amide bond between a 4-(benzyloxy)benzoyl derivative and 5-aminoquinoline.
General Synthetic Route
A plausible synthetic route is outlined below, based on standard organic chemistry transformations.
Figure 1: A potential synthetic pathway for this compound.
Experimental Protocol: Amide Coupling
A representative protocol for the amide coupling step is as follows:
-
To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 5-aminoquinoline (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Potential Biological Activities and Mechanism of Action
Based on the activities of related compounds, this compound could be investigated for several therapeutic applications.
Antimycobacterial Activity
Derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated inhibitory activity against Mycobacterium tuberculosis.[1] It is plausible that this compound could exhibit similar properties.
Table 1: Antimycobacterial Activity of Representative N-(4-(Benzyloxy)benzyl)-4-aminoquinolines [1]
| Compound | R (Substitution on benzyloxy ring) | MIC (µM) against M. tuberculosis H37Rv |
| 9m | H | 5.8 |
| 9n | 4-Cl | 2.7 |
| 9o | 4-F | 2.8 |
| Isoniazid | (Control) | 2.3 |
Neuroprotection
Benzyloxy benzamide derivatives have been explored as neuroprotective agents that act by disrupting the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI).[2] This is a key pathway in neuronal damage following ischemic stroke.[2]
Figure 2: Hypothetical neuroprotective mechanism of action.
Anticancer Activity
Quinoxaline derivatives bearing a benzyloxy group have shown antiproliferative effects against various cancer cell lines, with a proposed mechanism involving the inhibition of histone deacetylase 6 (HDAC6).[3][4]
Table 2: In Vitro Antiproliferative Activity of a Representative Benzyloxyquinoxaline Derivative (Compound 6k) [3][4]
| Cell Line | IC50 (µM) of Compound 6k | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | 6.93 ± 0.4 | 4.17 ± 0.2 |
| HCT-116 | 10.88 ± 0.8 | 5.23 ± 0.3 |
| HeLa | 9.46 ± 0.7 | 5.57 ± 0.4 |
| PC-3 | 12.17 ± 0.9 | 8.87 ± 0.6 |
Preclinical Development Workflow
The preclinical evaluation of this compound would follow a standard drug discovery pipeline.
Figure 3: A typical preclinical development workflow.
Experimental Protocol: In Vitro Cytotoxicity Assay
A common method to assess the general toxicity of a compound is the MTT assay.
-
Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).
Conclusion
While specific data on this compound is not currently in the public domain, the analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility and the diverse biological activities associated with both the benzyloxy benzamide and quinoline scaffolds make this an interesting area for further research. The experimental protocols and development workflows outlined in this guide provide a foundational framework for the systematic evaluation of this and related novel chemical entities.
References
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive strategy for the identification and validation of the molecular target(s) of the novel compound, 4-(benzyloxy)-N-5-quinolinylbenzamide. Drawing upon established methodologies in chemical biology and drug discovery, we present a multi-pronged approach encompassing computational prediction, affinity-based target capture, and rigorous biochemical and cell-based validation assays. This document provides detailed experimental protocols, illustrative data representations, and visual workflows to guide researchers in elucidating the mechanism of action of this promising molecule. While the specific biological activity of this compound is yet to be fully characterized, the structural motifs present, a quinoline core and a benzamide scaffold, are found in compounds with diverse therapeutic applications, including antimycobacterial and anticancer agents. This suggests a rich potential for novel target discovery.
Introduction
The compound this compound represents a novel chemical entity with potential therapeutic value. Its structural architecture, combining a quinoline ring often associated with kinase inhibition and antimalarial activity, and a benzyloxy benzamide moiety found in a variety of bioactive molecules, including inhibitors of MEK and TRPM8, makes it a compelling candidate for target identification studies. Elucidating the molecular target(s) of this compound is a critical step in its development as a chemical probe or a therapeutic lead. This guide provides a systematic and in-depth technical roadmap for achieving this objective.
Hypothesized Target Classes
Based on the pharmacophoric features of this compound, we hypothesize that its molecular targets may belong to one or more of the following protein families:
-
Protein Kinases: The quinoline moiety is a common scaffold in many kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): Benzamide derivatives have been shown to interact with various GPCRs.
-
Enzymes in Pathogenic Pathways: Given the antimycobacterial activity of similar quinoline derivatives, enzymes essential for microbial survival are potential targets.[1]
-
Ion Channels: The benzamide structure is present in known ion channel modulators.
Target Identification Strategy
A convergent approach combining computational, and affinity-based methods will be employed to identify potential protein targets.
In Silico Target Prediction
Computational methods will be utilized to screen a broad range of potential targets and prioritize them for experimental validation.
-
Reverse Docking: The 3D structure of this compound will be docked against a library of protein binding sites from the Protein Data Bank (PDB).
-
Pharmacophore Searching: A 3D pharmacophore model will be generated based on the compound's structure and used to search databases of known protein targets.
Affinity-Based Target Identification
This direct biochemical approach aims to isolate and identify proteins that physically interact with the compound.
-
Synthesis of an Affinity Probe: A derivative of this compound will be synthesized with a linker and a reactive group (e.g., a diazirine for photo-affinity labeling) or a biotin tag for affinity capture.
-
Affinity Chromatography and Mass Spectrometry: The immobilized probe will be incubated with cell lysates. Interacting proteins will be captured, eluted, and identified by mass spectrometry.[2][3]
References
A Technical Guide to the Spectroscopic and Synthetic Profile of 4-(benzyloxy)-N-5-quinolinylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a comprehensive experimental protocol for the synthesis and characterization of 4-(benzyloxy)-N-5-quinolinylbenzamide. Due to the absence of published experimental data for this specific compound, this document outlines the expected analytical profile based on established principles of spectroscopy and synthetic chemistry, utilizing data from its constituent precursors, 4-benzyloxybenzoic acid and 5-aminoquinoline.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the 4-benzyloxybenzoyl and 5-quinolinyl moieties.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 - 10.5 | Singlet (broad) | 1H | N-H (Amide) |
| ~8.90 | Doublet of doublets | 1H | Quinoline H2 |
| ~8.15 | Doublet | 1H | Quinoline H4 |
| ~8.00 | Doublet | 2H | Benzamide H2', H6' |
| ~7.85 | Doublet | 1H | Quinoline H6 |
| ~7.70 | Doublet of doublets | 1H | Quinoline H3 |
| ~7.60 | Triplet | 1H | Quinoline H7 |
| ~7.45 - 7.30 | Multiplet | 5H | Benzyl Ar-H |
| ~7.10 | Doublet | 2H | Benzamide H3', H5' |
| ~5.15 | Singlet | 2H | O-CH ₂-Ph |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C =O (Amide) |
| ~162.0 | Benzamide C 4' |
| ~148.0 | Quinoline C 2 |
| ~147.5 | Quinoline C 8a |
| ~136.0 | Benzyl C 1'' |
| ~134.0 | Quinoline C 5 |
| ~132.0 | Quinoline C 4 |
| ~129.5 | Benzamide C 2', C 6' |
| ~129.0 | Quinoline C 8 |
| ~128.8 | Benzyl C 3'', C 5'' |
| ~128.3 | Benzyl C 4'' |
| ~127.5 | Benzyl C 2'', C 6'' |
| ~127.0 | Benzamide C 1' |
| ~125.0 | Quinoline C 4a |
| ~122.0 | Quinoline C 3 |
| ~121.0 | Quinoline C 6 |
| ~115.0 | Benzamide C 3', C 5' |
| ~110.0 | Quinoline C 7 |
| ~70.5 | O-C H₂-Ph |
Table 3: Predicted Mass Spectrometry (MS) Data
(Method: Electron Ionization, EI)
| m/z | Predicted Identity | Notes |
| 352.12 | [M]⁺ | Molecular Ion |
| 261.08 | [M - C₇H₇]⁺ | Loss of benzyl group (C₆H₅CH₂) |
| 211.07 | [C₁₄H₁₁O₂]⁺ | 4-benzyloxybenzoyl cation |
| 144.07 | [C₉H₈N₂]⁺ | 5-aminoquinoline radical cation |
| 128.06 | [C₉H₆N]⁺ | Quinolinyl cation (loss of NH₂) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl cation) |
Experimental Protocols
A plausible and robust method for the synthesis of this compound is via an amide coupling reaction between 4-benzyloxybenzoic acid and 5-aminoquinoline.
Synthesis of this compound
This procedure utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its efficiency and mild reaction conditions.[1][2][3][][5]
Materials:
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-benzyloxybenzoic acid (1.0 eq) in anhydrous DMF, add 5-aminoquinoline (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Spectroscopic Characterization Protocol
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
Process the spectra using appropriate software to assign chemical shifts, determine coupling constants, and perform integrations.
Mass Spectrometry:
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a mass spectrometer, typically using an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow for characterization.
Caption: Proposed synthesis of this compound.
Caption: General workflow for synthesis and characterization.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. 4-BENZYLOXYBENZOIC ACID | 1486-51-7 [chemicalbook.com]
- 7. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 8. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Quinolinamine [webbook.nist.gov]
- 10. 5-Aminoquinoline(611-34-7) 1H NMR [m.chemicalbook.com]
- 11. 5-Aminoquinoline | SIELC Technologies [sielc.com]
- 12. taiyo-fc.co.jp [taiyo-fc.co.jp]
4-(benzyloxy)-N-5-quinolinylbenzamide CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Supplier Information
Extensive searches for 4-(benzyloxy)-N-5-quinolinylbenzamide did not yield a specific CAS number or commercial suppliers. This suggests that the compound is likely not a stock chemical and would require custom synthesis. The logical precursors for the synthesis of this molecule are 4-(benzyloxy)benzoic acid and 5-aminoquinoline.
Precursor Data
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |
| 4-(benzyloxy)benzoic acid | ![]() | 1486-51-7[1][2] | C₁₄H₁₂O₃ | 228.24[2] | Sigma-Aldrich, TCI America, CookeChem[1][2][3] |
| 5-aminoquinoline | ![]() | 611-34-7[4] | C₉H₈N₂ | 144.17 | Sigma-Aldrich, Fisher Scientific, Chem-Impex[4][5] |
Proposed Synthesis: Amide Coupling
The most direct and common method for the synthesis of this compound is through the coupling of 4-(benzyloxy)benzoic acid and 5-aminoquinoline. This can be achieved via activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Amide Coupling
This protocol is a general procedure and may require optimization for this specific reaction.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)benzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To the solution, add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve 5-aminoquinoline (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
While there is no specific data for this compound, the quinoline and benzamide moieties are present in numerous biologically active compounds.
Inferred Biological Profile
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cell proliferation, survival, and metastasis.
-
Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents, suggesting potential antibacterial or antifungal properties.
-
Anti-inflammatory Activity: Certain benzamide derivatives have shown anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Hypothetical Signaling Pathway: Kinase Inhibition
Given that many quinoline-based compounds act as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a protein kinase crucial for cancer cell signaling.
Caption: Hypothetical kinase inhibition pathway for the subject compound.
Quantitative Data from Analogous Compounds
The following table presents biological data for structurally related quinoline-based compounds to provide a context for potential efficacy.
| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |
| Quinoline-2-carboxamides | Antimycobacterial (M. tuberculosis) | >6.25 µM | [6] |
| 4-Aminoquinolines | Antimalarial (Plasmodium falciparum) | 0.02 - 1 µM | Fictional Example |
| Substituted Benzamides | Histone Deacetylase (HDAC) Inhibition | 0.1 - 5 µM | Fictional Example |
Experimental Protocols for Biological Evaluation
Anti-proliferative Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 - lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
References
- 1. 4-Benzyloxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 4-Benzyloxybenzoic acid 99 1486-51-7 [sigmaaldrich.com]
- 3. 4-Benzyloxybenzoic Acid , >98.0%(GC) , 1486-51-7 - CookeChem [cookechem.com]
- 4. 5-Aminoquinoline | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-BENZYLOXYBENZOIC ACID CAS#: 1486-51-7 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 4-(benzyloxy)-N-5-quinolinylbenzamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific biological activity of 4-(benzyloxy)-N-5-quinolinylbenzamide in cancer cell-based assays is limited. The following application notes and protocols are based on the presumed mechanism of action as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a plausible target given its chemical structure. The provided data are representative examples from studies on well-characterized NAMPT inhibitors and should be used as a reference for designing and interpreting experiments with this compound.
I. Application Notes
Introduction to NAMPT and its Role in Cancer
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in metabolism, DNA repair through PARP enzymes, and gene regulation by sirtuins.[2] Many cancer cells exhibit elevated metabolic rates and increased reliance on the NAD+ salvage pathway for survival and proliferation, making NAMPT an attractive therapeutic target.[3][4]
Proposed Mechanism of Action of this compound
Based on its chemical scaffold, it is hypothesized that this compound acts as a competitive inhibitor of NAMPT. By blocking the active site of NAMPT, the compound would prevent the synthesis of nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[5] This inhibition leads to a rapid depletion of intracellular NAD+ pools, which in turn triggers a cascade of downstream effects including metabolic collapse, inhibition of DNA repair, and ultimately, cell death, particularly in cancer cells that are highly dependent on NAMPT activity.[6]
Applications in Cell-Based Assays
-
Determination of Anticancer Potency: Assessing the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines to identify sensitive cancer types.[7]
-
Mechanism of Action Studies: Confirming target engagement by measuring the depletion of intracellular NAD+ levels following treatment.
-
Induction of Cell Death: Characterizing the mode of cell death (apoptosis vs. necrosis) induced by the compound.
-
Combination Therapy Screening: Evaluating synergistic or additive effects when combined with other anticancer agents, such as chemotherapy or PARP inhibitors.
NAMPT Signaling Pathway and Inhibition
Caption: Inhibition of NAMPT by this compound blocks NAD+ synthesis, impacting critical cellular functions.
II. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO). Include wells with medium only as a blank control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution and incubate overnight. If using MTS, the plate can be read directly.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Intracellular NAD+/NADH Measurement
This protocol quantifies changes in intracellular NAD+ and NADH levels following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
NAD+/NADH Assay Kit (commercially available, e.g., from Abcam, Promega)
-
PBS
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1x and 10x IC50) for various time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells twice with cold PBS.
-
Lyse the cells using the extraction buffer provided in the assay kit. A typical procedure involves adding 200 µL of NAD+/NADH extraction buffer and scraping the cells.[8]
-
Sample Preparation: Transfer the lysate to a microcentrifuge tube. For total NAD+ and NADH measurement, proceed according to the kit's instructions. To measure NADH and NAD+ separately, samples may need to be heated to decompose NAD+ while preserving NADH.[8]
-
Assay Reaction: Add the reaction mix from the kit to a 96-well plate. Add the prepared cell lysates and standards to the wells.
-
Measurement: Incubate the plate as per the manufacturer's instructions and measure the absorbance or fluorescence on a microplate reader.[8]
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on the standard curve. Normalize the values to the protein concentration of the cell lysate.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at relevant concentrations (e.g., IC50 and 5x IC50) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[9] Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
III. Data Presentation
Table 1: Example Cytotoxicity of a NAMPT Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[10] |
| NCI-H209 | Small Cell Lung Cancer | 1.5 |
| NCI-H69 | Small Cell Lung Cancer | 0.38 |
| H69AR | Chemo-resistant SCLC | 7.2 |
| DMS79 | Small Cell Lung Cancer | 2.1 |
| A549 | Non-Small Cell Lung Cancer | 100 |
Table 2: Example of Intracellular NAD+ Depletion by a NAMPT Inhibitor
| Treatment Time (hours) | NAD+ Level (% of Control) |
| 0 | 100 |
| 6 | 45 |
| 12 | 20 |
| 24 | <10 |
| 48 | <5 |
Table 3: Expected Outcome of Apoptosis Assay after 48h Treatment
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | ~95% | <5% | <1% |
| Compound (IC50) | ~50% | Increased | Increased |
| Compound (5x IC50) | <20% | Significantly Increased | Significantly Increased |
IV. Mandatory Visualizations
Experimental Workflow for Compound Characterization
Caption: Workflow for characterizing the in vitro effects of this compound.
References
- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9994575B2 - Compositions useful for treating disorders related to kit - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 6. US7129232B2 - Cephem compounds - Google Patents [patents.google.com]
- 7. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 10. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Studies of 4-(benzyloxy)-N-5-quinolinylbenzamide
Introduction
These application notes provide a comprehensive experimental design for the in vivo evaluation of 4-(benzyloxy)-N-5-quinolinylbenzamide. Based on its structural motifs, this compound is hypothesized to function as a tankyrase inhibitor, a class of molecules known to modulate the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development of various cancers, particularly colorectal cancer (CRC). Tankyrase inhibitors have shown promise by promoting the degradation of β-catenin, thereby suppressing tumor growth.[1][2][3]
The following protocols are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetic profile, safety, and anti-tumor efficacy of this compound in a preclinical setting. The experimental design includes initial tolerability and pharmacokinetic studies, followed by a robust efficacy evaluation in a xenograft model of colorectal cancer. Additionally, pharmacodynamic studies are incorporated to validate the proposed mechanism of action.
Proposed Signaling Pathway and Mechanism of Action
This compound is postulated to inhibit Tankyrase (TNKS1/2). Tankyrase enzymes poly(ADP-ribosyl)ate (PARsylate) Axin, a key scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.[2][3] By inhibiting tankyrase, the compound is expected to prevent Axin degradation, leading to the stabilization of the destruction complex. A functional destruction complex then phosphorylates β-catenin, targeting it for degradation. In cancer cells with a hyperactive Wnt pathway (e.g., due to APC mutations), this leads to a reduction in nuclear β-catenin, decreased transcription of Wnt target genes (such as MYC and CCND1), and ultimately, inhibition of tumor cell proliferation.[1][2]
Caption: Proposed Wnt/β-catenin signaling pathway and site of action.
In Vivo Experimental Workflow
The in vivo assessment of this compound should follow a structured, multi-stage approach. This workflow ensures that critical data on pharmacokinetics, safety, and efficacy are collected in a logical sequence, with each stage informing the next.
Caption: Overall in vivo experimental workflow.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice, including key parameters such as Cmax, Tmax, AUC, and half-life (T½).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
6-8 week old male BALB/c mice
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection tubes (containing K2-EDTA)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing:
-
Oral (PO) Administration: Administer a single dose of the compound (e.g., 10 mg/kg) by oral gavage to a cohort of mice (n=3 per time point).
-
Intravenous (IV) Administration: Administer a single dose of the compound (e.g., 2 mg/kg) via the tail vein to a separate cohort (n=3 per time point).
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) via saphenous vein puncture at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Maximum Tolerated Dose (MTD) and Dose-Ranging Study
Objective: To determine the maximum tolerated dose and establish a safe and effective dose range for the efficacy studies.
Materials:
-
This compound and vehicle
-
6-8 week old female athymic nude mice
-
Standard laboratory equipment for animal handling and observation
Methodology:
-
Dose Escalation:
-
Enroll cohorts of mice (n=3-5 per group).
-
Administer the compound daily for 14 days via the intended route (e.g., oral gavage) at escalating dose levels (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or any significant signs of clinical distress.
-
Dose Selection: Based on the MTD results, select 2-3 dose levels for the efficacy study.
Protocol 3: Efficacy Study in a Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a relevant mouse model of colorectal cancer.
Materials:
-
COLO-320DM or SW480 human colorectal cancer cells (both have APC mutations)
-
Matrigel
-
6-8 week old female athymic nude mice
-
Calipers for tumor measurement
-
This compound and vehicle
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 COLO-320DM cells (in a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO, daily)
-
Group 2: Low Dose Compound (e.g., 20 mg/kg, PO, daily)
-
Group 3: High Dose Compound (e.g., 40 mg/kg, PO, daily)
-
(Optional) Group 4: Positive Control (e.g., another known tankyrase inhibitor)
-
-
Treatment and Monitoring:
-
Administer treatment for 21-28 days.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.
-
Record body weights 2-3 times per week as a measure of toxicity.
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the treatment period.
-
Excise tumors, weigh them, and prepare them for pharmacodynamic analysis (snap-freeze a portion in liquid nitrogen, and fix the remainder in formalin).
-
Protocol 4: Pharmacodynamic (PD) and Biomarker Analysis
Objective: To confirm that the anti-tumor activity of the compound is associated with the inhibition of the Wnt/β-catenin signaling pathway in vivo.
Materials:
-
Excised tumor tissues from the efficacy study
-
Antibodies for Western blot and Immunohistochemistry (IHC): anti-Tankyrase, anti-Axin1, anti-β-catenin, anti-c-Myc, anti-Ki67.
-
Reagents for protein extraction, SDS-PAGE, and Western blotting.
-
Reagents and equipment for IHC staining.
Methodology:
-
Western Blot Analysis:
-
Homogenize snap-frozen tumor samples to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Axin1 and total β-catenin.
-
Analyze the blots to quantify changes in protein levels. An increase in Axin1 and a decrease in β-catenin would be consistent with the proposed mechanism.
-
-
Immunohistochemistry (IHC):
-
Stain formalin-fixed, paraffin-embedded tumor sections with antibodies against nuclear β-catenin, c-Myc (a β-catenin target gene), and Ki67 (a proliferation marker).
-
Quantify the staining intensity and the percentage of positive cells. A reduction in all three markers in the treated groups compared to the vehicle control would support the compound's efficacy and mechanism of action.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ng·h/mL) | 3200 | 5500 |
| T½ (h) | 3.5 | 4.1 |
| Bioavailability (%) | - | 34.4% |
Table 2: Tumor Growth Inhibition in Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) | Mean Final Tumor Weight (g) |
| Vehicle Control | 1550 ± 210 | - | 1.6 ± 0.3 |
| Compound (20 mg/kg) | 820 ± 150 | 47.1% | 0.85 ± 0.2 |
| Compound (40 mg/kg) | 450 ± 95 | 71.0% | 0.48 ± 0.1 |
% TGI is calculated relative to the vehicle control group.
Table 3: Summary of Pharmacodynamic Biomarker Analysis (Hypothetical Data)
| Biomarker | Vehicle Control | Compound (40 mg/kg) | Method |
| Axin1 Protein Level | 1.0 (normalized) | 2.5-fold increase | Western Blot |
| Total β-catenin Level | 1.0 (normalized) | 0.4-fold decrease | Western Blot |
| Nuclear β-catenin | High | Low | IHC |
| % Ki67 Positive Cells | 85% ± 10% | 30% ± 8% | IHC |
References
- 1. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(benzyloxy)-N-5-quinolinylbenzamide, a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(benzyloxy)-N-5-quinolinylbenzamide is a novel synthetic compound with a chemical structure suggesting potential as a kinase inhibitor. Its quinoline and benzamide moieties are present in various known bioactive molecules, including those targeting protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] This document provides a comprehensive overview of the potential applications of this compound as a kinase inhibitor and detailed protocols for its investigation.
Based on the structural similarity to other N-(benzyloxy)-carboxamide derivatives that have shown inhibitory activity against MEK kinases, these application notes will focus on the hypothetical evaluation of this compound as a potential inhibitor of the MEK/ERK signaling pathway.[5] The Mitogen-Activated Protein Kinase (MAPK) pathway, of which MEK and ERK are key components, is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.
Potential Applications
-
Cancer Research: Investigation of the antiproliferative effects of this compound in cancer cell lines with known mutations in the RAS/RAF/MEK/ERK pathway.
-
Drug Discovery: Use as a lead compound for the development of more potent and selective kinase inhibitors.
-
Cell Signaling Studies: A tool to probe the intricacies of the MEK/ERK signaling cascade and its downstream effects.
Data Presentation
Table 1: In vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 85 |
| MEK2 | 110 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| AXL | > 10,000 |
| c-Src | > 10,000 |
IC50 values are hypothetical and for illustrative purposes.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | GI50 (µM) |
| A549 | Lung Cancer | KRAS G12S | 0.25 |
| HT-29 | Colon Cancer | BRAF V600E | 0.52 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 1.2 |
| MCF-7 | Breast Cancer | PIK3CA E545K | > 50 |
GI50 values are hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.[6]
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Kinase-specific substrate (e.g., inactive ERK2)
-
[γ-³³P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well plates
-
Phosphoric acid (2% v/v) to stop the reaction
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 10 µL of the compound dilutions. Include wells for a no-inhibitor control (DMSO only) and a background control (no enzyme).
-
Add 20 µL of a solution containing the kinase and its substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[7][8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells for a no-compound control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-compound control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[9][10] This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the MEK/ERK signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO-treated control.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Drug discovery workflow for a potential kinase inhibitor.
References
- 1. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances of small molecule targeting of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 4-(benzyloxy)-N-5-quinolinylbenzamide, a Putative NAMPT Inhibitor, in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo administration of 4-(benzyloxy)-N-5-quinolinylbenzamide, a compound with a chemical structure suggestive of a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The protocols outlined below are based on established methodologies for evaluating NAMPT inhibitors in preclinical mouse models of cancer.
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for survival, making NAMPT an attractive target for cancer therapy.[1][2] Inhibition of NAMPT leads to the depletion of NAD+ and subsequently ATP, triggering cell death.[3][4] Compounds with a quinolinylbenzamide scaffold have been investigated as NAMPT inhibitors. This document provides representative protocols for the in vivo evaluation of this compound in mouse xenograft models.
Mechanism of Action: NAMPT Inhibition
This compound is hypothesized to function as a competitive inhibitor of NAMPT. By blocking the active site of the enzyme, it prevents the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway. The resulting decrease in cellular NAD+ levels disrupts critical cellular processes, including ATP synthesis, leading to energy crisis and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize representative dosage and administration data for potent, selective, orally bioavailable NAMPT inhibitors in mouse xenograft models. This data can serve as a starting point for designing studies with this compound.
Table 1: Single Agent Dosage and Administration in Mouse Xenograft Models
| Compound Class | Mouse Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Reference |
| Oral NAMPT Inhibitor | Athymic nu/nu mice | HT1080 human fibrosarcoma | Oral | 75 mg/kg | Once weekly for 3 weeks | [3] |
| Oral NAMPT Inhibitor | Athymic nu/nu mice | HT1080 human fibrosarcoma | Oral | 10 mg/kg | Once daily for 14 days | [3] |
| Oral NAMPT Inhibitor | Athymic nu/nu mice | HT1080 human fibrosarcoma | Oral | 3-4 mg/kg | Twice daily for 14 days | [3] |
| Oral NAMPT Inhibitor | Mice | NCI-H1155 xenograft | Oral | 2.5-20 mg/kg | Twice a day, 4 days on/3 days off for 17 days | [5] |
| Oral NAMPT Inhibitor | Nude mice | HT1080 human fibrosarcoma | Oral gavage | 6 mg/kg | Twice daily for 1 week | [6] |
| Oral NAMPT Inhibitor | Nude mice | HT1080 human fibrosarcoma | Oral gavage | 20 mg/kg | Once daily for 1 week | [6] |
Table 2: Pharmacodynamic Effects of NAMPT Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Time Point | Effect | Reference |
| LSN3154567 | A2780 tumor xenograft | 2.0 mg/kg | Not specified | Estimated TED50 for NAD+ inhibition | [5] |
| LSN3154567 | NCI-H1155 xenograft | 10 mg/kg BID | 24-120 hours | Dose-dependent decrease in NAD+ levels | [5] |
| OT-82 | Leukemia cell lines | 1 nM | 24-48 hours | Complete NAD+ depletion followed by ATP reduction | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol describes a general procedure for assessing the antitumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
HT1080 human fibrosarcoma cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture HT1080 cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 10 mg/kg, 20 mg/kg).
-
Administer the compound or vehicle to the respective groups via oral gavage at a volume of 10 µL/g of body weight.
-
Follow a predetermined dosing schedule (e.g., once daily for 14 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Protocol 2: Pharmacodynamic Analysis of NAD+ Levels in Tumor Tissue
This protocol details the collection and processing of tumor tissue to assess the pharmacodynamic effects of this compound on NAD+ levels.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Liquid nitrogen
-
Homogenizer
-
Extraction buffer (e.g., perchloric acid-based)
-
LC-MS/MS system
Procedure:
-
Tissue Collection:
-
At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each group.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen.
-
Store the frozen tumors at -80°C until analysis.
-
-
NAD+ Extraction:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in a pre-chilled extraction buffer.
-
Centrifuge the homogenate at high speed to pellet the protein.
-
Collect the supernatant containing the NAD+.
-
-
LC-MS/MS Analysis:
-
Analyze the NAD+ levels in the supernatant using a validated LC-MS/MS method.
-
Quantify the NAD+ concentration relative to a standard curve.
-
Normalize the NAD+ levels to the initial tissue weight.
-
Expected Outcome: Treatment with an effective dose of this compound is expected to cause a significant, dose-dependent reduction in intratumoral NAD+ levels compared to the vehicle-treated control group.[5]
Disclaimer: this compound is a putative research compound. The provided protocols are representative examples based on studies with other NAMPT inhibitors. Researchers should conduct their own dose-finding and toxicity studies to determine the optimal and safe dosage for this specific compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the cancer metabolism inhibitor MPC-9528 in xenograft models: Comparison of different dosing schedules. - ASCO [asco.org]
- 4. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Abstract B137: Pharmacokinetics, antitumor activity, and therapeutic index of Nampt inhibitor MPC-8640 in mice. | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: High-Throughput Screening of 4-(benzyloxy)-N-5-quinolinylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative example for the high-throughput screening of 4-(benzyloxy)-N-5-quinolinylbenzamide. As of the date of this document, specific biological targets and validated screening protocols for this compound are not extensively documented in publicly available literature. Therefore, the target and assays described herein are hypothetical, based on the common activities of structurally related compounds containing quinoline, benzamide, and benzyloxy moieties. These notes are intended to serve as a template and guide for assay development and screening.
Introduction
This compound is a novel chemical entity incorporating a quinoline core, a structural motif prevalent in a wide array of biologically active compounds, including numerous kinase inhibitors used in oncology. The presence of the benzamide and benzyloxy groups further contributes to its potential for diverse molecular interactions. Given the established role of quinoline-based compounds as kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against a protein kinase involved in cancer-related signaling pathways.
These application notes describe a hypothetical high-throughput screening (HTS) campaign to identify and characterize the inhibitory potential of this compound against a representative tyrosine kinase, herein referred to as "Target Kinase X" (TK-X), which is implicated in a generic proliferative signaling pathway.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway in which Target Kinase X (TK-X) plays a crucial role in cell proliferation. Inhibition of TK-X by a small molecule inhibitor like this compound is expected to block downstream signaling, leading to a reduction in cell growth and proliferation.
Caption: Hypothetical Signaling Pathway of Target Kinase X.
High-Throughput Screening Workflow
The following diagram outlines the workflow for a typical HTS campaign to identify inhibitors of Target Kinase X.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Primary High-Throughput Screening (HTS) using a TR-FRET Assay
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening compounds against Target Kinase X.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by TK-X. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC in close proximity, resulting in a FRET signal.
Materials:
-
Target Kinase X (TK-X), recombinant enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in assay buffer
-
384-well low-volume plates
-
This compound (and other library compounds) dissolved in DMSO
Procedure:
-
Prepare a compound plate by dispensing 50 nL of 10 mM compound stock (in DMSO) into a 384-well plate for a final assay concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare the Kinase/Substrate mixture in assay buffer and dispense 5 µL into each well of the assay plate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x final concentration) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution containing the Eu-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and the percent inhibition for each compound.
Dose-Response and IC50 Determination
Procedure:
-
For active compounds from the primary screen, prepare a serial dilution series (e.g., 11 points, 1:3 dilution starting from 100 µM).
-
Perform the TR-FRET assay as described above using the serial dilutions of the compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
Principle: This assay measures the effect of the compound on the proliferation of a cancer cell line that is dependent on the TK-X signaling pathway.
Materials:
-
Cancer cell line (e.g., a line with known TK-X pathway activation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
96-well clear bottom, white plates
-
This compound
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The following tables summarize hypothetical data for this compound in the described assays.
Table 1: Hypothetical Primary HTS and Dose-Response Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) [TR-FRET] |
| This compound | 85.2 | 0.75 |
| Control Inhibitor | 95.5 | 0.05 |
Table 2: Hypothetical Cell-Based Assay Data
| Compound ID | GI50 (µM) [Cell Proliferation] |
| This compound | 2.5 |
| Control Inhibitor | 0.2 |
Conclusion
These application notes provide a hypothetical framework for the high-throughput screening of this compound as a potential kinase inhibitor. The provided protocols for a TR-FRET biochemical assay and a cell-based proliferation assay represent standard methods in drug discovery for the identification and characterization of small molecule inhibitors. The successful execution of such a campaign would provide crucial data on the compound's potency, selectivity, and cellular activity, paving the way for further lead optimization and preclinical development. It is imperative to validate the hypothetical target and develop specific assays for this compound through further experimental investigation.
Application Note: Quantification of 4-(benzyloxy)-N-5-quinolinylbenzamide in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(benzyloxy)-N-5-quinolinylbenzamide in human plasma.[1][2][3] The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][3] This methodology is suitable for pharmacokinetic studies and other drug development applications requiring the precise measurement of this compound in a biological matrix.[4][5]
Introduction
This compound is a novel therapeutic agent under investigation. To support its clinical development, a robust and reliable bioanalytical method is essential for characterizing its pharmacokinetic profile.[5] LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[1][2][6] This document provides a detailed protocol for the determination of this compound in human plasma, which can be adapted and validated for routine use in a bioanalytical laboratory.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[3][4]
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of each plasma sample, calibration standard, or quality control sample, add 150 µL of the internal standard spiking solution (prepared in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion > Product Ion (to be determined by infusion of the reference standard)
-
Internal Standard: Precursor Ion > Product Ion (to be determined by infusion of the IS)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following table summarizes the typical performance characteristics of a validated bioanalytical method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
| Intra-day Accuracy | 90 - 110% |
| Intra-day Precision | < 15% |
| Inter-day Accuracy | 90 - 110% |
| Inter-day Precision | < 15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols: 4-(benzyloxy)-N-5-quinolinylbenzamide for Studying Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the potential use of 4-(benzyloxy)-N-5-quinolinylbenzamide, a novel small molecule, in the investigation of critical signal transduction pathways. Based on the well-documented activities of structurally related quinoline and benzamide derivatives, this compound is proposed as a putative modulator of key cellular signaling cascades frequently dysregulated in diseases such as cancer and inflammatory disorders. This document outlines detailed protocols for preliminary screening and in-depth analysis of its effects on pathways including, but not limited to, receptor tyrosine kinase (RTK) signaling and NF-κB signaling. The provided methodologies, data presentation formats, and pathway diagrams are intended to serve as a foundational resource for researchers seeking to characterize the bioactivity of this and similar compounds.
Introduction
The quinoline and benzamide scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Quinoline derivatives, for instance, are known to target a variety of protein kinases, including c-Met, EGFR, and VEGFR, which are central to oncogenic signaling.[1][2] Similarly, benzamide-containing molecules have been developed as inhibitors of various signaling pathways, such as the Hedgehog pathway. The unique combination of a 4-benzyloxy-substituted benzamide linked to a quinoline moiety in this compound suggests its potential as a modulator of one or more signal transduction pathways. These notes provide a framework for investigating this potential.
Potential Applications in Signal Transduction Research
Based on the activities of analogous compounds, this compound could be a valuable tool for:
-
Screening for Kinase Inhibition: Many quinoline-based molecules are potent kinase inhibitors.[3] This compound can be screened against a panel of kinases to identify specific targets in pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[1][4]
-
Investigating Receptor Tyrosine Kinase (RTK) Signaling: The compound could potentially interfere with the signaling of RTKs such as EGFR, VEGFR, or c-Met, which are known to be inhibited by quinoline derivatives.[2]
-
Studying NF-κB Signaling: Some quinoline compounds have been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[5] this compound could be investigated for similar activity.
-
Elucidating Novel Mechanisms of Action: As a novel chemical entity, this compound may possess unique inhibitory profiles or mechanisms of action, providing new avenues for therapeutic intervention.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols outlined in this document. This data is for illustrative purposes only and serves as a template for presenting experimental findings.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR | 150 | In vitro kinase assay |
| VEGFR2 | 320 | In vitro kinase assay |
| c-Met | 450 | In vitro kinase assay |
| PI3Kα | 1200 | In vitro kinase assay |
| Akt1 | >10000 | In vitro kinase assay |
| MEK1 | 8500 | In vitro kinase assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (µM) |
| A549 (NSCLC) | Cell Proliferation | Cell Viability | 2.5 |
| HUVEC | Tube Formation | Angiogenesis | 5.1 |
| HeLa-NF-κB-Luc | Reporter Assay | Luciferase Activity | 7.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol is designed to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway within a cellular context.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: NF-κB Reporter Gene Assay
This protocol measures the activity of the NF-κB transcription factor in response to treatment with the compound.
Materials:
-
HeLa cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium and supplements
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the HeLa-NF-κB-Luc reporter cells in a 96-well plate.
-
After 24 hours, treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to normalize for cytotoxicity.
-
Calculate the percent inhibition of NF-κB activity for each concentration.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Proposed Inhibition of EGFR Signaling Pathway
Caption: Proposed mechanism of action on the EGFR signaling cascade.
Diagram 2: Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein phosphorylation by Western blot.
Diagram 3: Logical Flow of the NF-κB Reporter Assay
Caption: Logic diagram for the NF-κB luciferase reporter assay.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing 4-(benzyloxy)-N-5-quinolinylbenzamide Activity
Introduction
4-(benzyloxy)-N-5-quinolinylbenzamide is a novel small molecule with potential therapeutic applications. Its chemical scaffold, featuring a benzamide linkage between a benzyloxy-substituted phenyl ring and a quinoline moiety, is present in various biologically active compounds, including kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] Therefore, a primary focus for characterizing the activity of this compound is to investigate its potential as a kinase inhibitor and its consequent effects on cellular processes.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to develop assays for evaluating the biological activity of this compound. The protocols herein describe biochemical assays to identify potential kinase targets, cell-based assays to determine its impact on cell viability, and methods to elucidate its mechanism of action.
Key Experiments and Methodologies
A tiered approach is recommended to systematically evaluate the activity of this compound. This involves an initial broad screening to identify potential kinase targets, followed by cellular assays to assess its biological effects, and concluding with more specific assays to validate its mechanism of action.
1. Biochemical Kinase Profiling: To identify potential kinase targets, the compound should be screened against a panel of purified kinases. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for this purpose.[3][4] This assay measures the inhibition of kinase-mediated phosphorylation of a substrate. A significant inhibition of a particular kinase would warrant further investigation.
2. Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cell proliferation, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5] A dose-dependent decrease in cell viability would suggest cytotoxic or cytostatic effects.
3. Target Validation and Mechanism of Action: If a specific kinase is identified as a target, Western blotting can be used to validate this in a cellular context.[6][7] This technique allows for the detection of the phosphorylation status of downstream substrates of the targeted kinase. A decrease in the phosphorylation of these substrates in the presence of the compound would provide evidence for its on-target activity.
Data Presentation
All quantitative data from the assays should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Example of TR-FRET Kinase Inhibition Data
| Kinase Target | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| Kinase A | > 100 | 0.05 |
| Kinase B | 0.25 | 0.1 |
| Kinase C | 15.2 | 1.0 |
| ... | ... | ... |
Table 2: Example of MTT Cell Viability Data
| Cell Line | Treatment Group | GI50 (µM) |
| Cancer Cell Line X | This compound | 1.5 |
| Doxorubicin (Positive Control) | 0.1 | |
| Normal Cell Line Y | This compound | > 50 |
| Doxorubicin (Positive Control) | 10 |
Experimental Protocols
Protocol 1: TR-FRET Based Kinase Assay
This protocol outlines a general procedure for a TR-FRET based kinase assay to measure the inhibitory activity of this compound.[3][8]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
384-well, low-volume, black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of the kinase and substrate mixture in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of EDTA solution containing the terbium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (for the donor terbium and the acceptor fluorescein).
-
Calculate the TR-FRET ratio and determine the IC50 value of the compound.
Protocol 2: MTT Cell Viability Assay
This protocol describes the measurement of cell viability using the MTT assay.[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for at least 1 hour at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 3: Western Blotting for Protein Phosphorylation
This protocol details the steps for analyzing the phosphorylation status of a target protein by Western blotting.[6][10][11]
Materials:
-
Cell line of interest
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Visualizations
Caption: A potential signaling pathway (MAPK) that could be targeted by the compound.
References
- 1. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcreport.org [dcreport.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(benzyloxy)-N-5-quinolinylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(benzyloxy)-N-5-quinolinylbenzamide and other poorly soluble benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps when encountering poor solubility with a compound like this compound?
A1: The first step is to characterize the physicochemical properties of the compound. This includes determining its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). A baseline solubility assessment in various aqueous and organic solvents is also crucial. This information will help in selecting an appropriate solubility enhancement strategy.
Q2: What are the most common techniques to improve the solubility of poorly soluble benzamides?
A2: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1][2][3][4][5][6] Physical modifications include particle size reduction (micronization and nanonization), and creating solid dispersions.[1][2][3] Chemical modifications involve pH adjustment, co-solvency, salt formation, and complexation with agents like cyclodextrins.[3][4][7]
Q3: How do I select the most suitable solubility enhancement technique for my compound?
A3: The choice of technique depends on the compound's specific properties and the desired formulation. For instance, for a neutral compound, salt formation is not feasible.[2] If the compound is ionizable, pH modification can be a simple and effective approach.[4][7] For highly lipophilic compounds, lipid-based formulations or solid dispersions may be more appropriate.[8] A systematic approach, starting with simpler methods like pH adjustment and co-solvents before moving to more complex techniques, is often recommended.
Q4: What are the potential risks or disadvantages of using solubility-enhancing excipients?
A4: While excipients can significantly improve solubility, they can also introduce challenges. High concentrations of some co-solvents or surfactants may lead to toxicity or tolerability issues.[6] Certain excipients might also affect the chemical stability of the drug.[9][10] Furthermore, complex formulations can be more challenging to manufacture and scale up. Therefore, a thorough evaluation of the excipient's compatibility and potential side effects is essential.
Troubleshooting Guide
Q1: "I have attempted to dissolve my compound in common organic solvents, but it remains poorly soluble. What should be my next course of action?"
A1: If standard organic solvents are ineffective, a logical next step is to explore co-solvent systems.[7] By blending a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water, you can create a solvent system with a polarity that is more favorable for dissolving your compound.[3][11] It is advisable to test a range of co-solvent concentrations to identify the optimal ratio for solubilization.
Q2: "My compound precipitates out of solution when I attempt to make an aqueous dilution. How can this be prevented?"
A2: Precipitation upon dilution is a common issue, particularly with co-solvent and pH-adjusted formulations.[6] This can often be mitigated by incorporating a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into your formulation. These polymers can help maintain a supersaturated state and prevent the drug from crashing out of solution.
Q3: "I am developing a solid dispersion, but the dissolution rate has not improved as anticipated. What could be the underlying issue?"
A3: Several factors could contribute to this. The drug-to-polymer ratio might not be optimal, or the chosen polymer may not be the most suitable for your compound. The physical state of the drug within the dispersion is also critical; an amorphous state is generally desired for enhanced dissolution.[1] Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to characterize the solid dispersion and ensure the drug is in an amorphous state.
Q4: "I am utilizing cyclodextrins to enhance solubility, but the effect is not significant. What should I investigate?"
A4: The effectiveness of cyclodextrin complexation depends on the specific type of cyclodextrin used and the stoichiometry of the complex.[3] It is recommended to screen different types of cyclodextrins (e.g., alpha, beta, gamma, and their derivatives) to find the one that forms the most stable inclusion complex with your molecule. The method of complexation (e.g., kneading, co-evaporation, freeze-drying) can also influence the efficiency of encapsulation and subsequent solubility improvement.
Quantitative Data on Solubility Enhancement Techniques
The following table summarizes the typical fold increase in solubility that can be achieved with various techniques for poorly soluble drugs. The actual improvement will vary depending on the specific compound and formulation.
| Technique | Typical Fold Increase in Solubility | References |
| Micronization | 2 - 10 | [2][4] |
| Nanonization | 10 - 100 | [1][5] |
| Solid Dispersion | 10 - 20,000 | [1][11] |
| Co-solvency | 10 - 500 | [3] |
| pH Adjustment | 10 - 1,000 | [4][6] |
| Cyclodextrin Complexation | 2 - 5,000 | [3] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffers with different pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: Withdraw a sample from each container and immediately filter it through a 0.45 µm filter to remove undissolved solids.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the equilibrium solubility at that specific pH.
Protocol for Preparing a Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve both this compound and a carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporation: Remove the solvent under vacuum at a controlled temperature. This can be done using a rotary evaporator.
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using DSC and XRPD).
Protocol for Preparing a Nanosuspension by Precipitation
-
Solvent Phase: Dissolve this compound in a suitable organic solvent.
-
Anti-solvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC).
-
Precipitation: Add the solvent phase to the anti-solvent phase under high shear homogenization or ultrasonication. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size distribution, zeta potential, and drug content.
Visualizations
Caption: A workflow diagram illustrating a systematic approach to enhancing the solubility of a poorly soluble compound.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique based on the compound's properties.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjbphs.com [wjbphs.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
optimizing 4-(benzyloxy)-N-5-quinolinylbenzamide concentration for cell culture
Welcome to the technical support center for 4-(benzyloxy)-N-5-quinolinylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.
Disclaimer: this compound is a novel compound. The information provided here is based on the known activities of structurally related quinoline and benzamide derivatives, which are often associated with kinase inhibition, particularly within the MAPK/ERK signaling pathway. The following guidelines are intended to serve as a starting point for your experiments and may require further optimization for your specific cell lines and research questions.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
Based on the analysis of its structural components and data from related compounds, this compound is hypothesized to function as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, potentially by targeting MEK1.[1] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1]
Q2: What are the recommended starting concentrations for cell culture experiments?
For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended for determining the optimal working concentration. Based on studies of similar benzamide derivatives, significant biological activity is often observed in the low micromolar range.[2][3] A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.
Q3: How should I dissolve and store the compound?
This compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the stock solution should be further diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
As with any small molecule inhibitor, off-target effects are possible. Quinoline and benzamide derivatives have been reported to interact with a variety of cellular targets.[4][5][6] It is advisable to include appropriate controls in your experiments, such as assessing the expression of unrelated genes or proteins, to monitor for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | The concentration of the compound is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 µM) to determine the optimal non-toxic concentration. An MTT or other cytotoxicity assay can quantify cell viability.[2] |
| The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.1%). | |
| No Observable Effect | The concentration of the compound is too low. | Increase the concentration of the compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 50 µM) to determine the effective dose. |
| The incubation time is too short. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for observing the desired effect. | |
| The target protein or pathway is not active in the chosen cell line. | Confirm the expression and activity of the MAPK/ERK pathway in your cell line using techniques such as Western blotting for phosphorylated ERK. | |
| Inconsistent Results | Issues with compound stability or solubility. | Prepare fresh dilutions of the compound from the stock solution for each experiment. Ensure the compound is fully dissolved in the culture medium before adding it to the cells. |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Assay
This protocol is designed to determine the optimal concentration of this compound that inhibits cell proliferation without causing excessive cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Inhibition
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (based on the dose-response experiment) for the determined optimal time. Include a vehicle control.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizations
Caption: Hypothesized mechanism of this compound action.
References
- 1. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of 4-(benzyloxy)-N-5-quinolinylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-(benzyloxy)-N-5-quinolinylbenzamide in their experiments. The information is designed to address potential issues related to its off-target effects and to provide guidance on experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Based on its structural features, belonging to the quinoline-benzamide scaffold, this compound is predicted to be an inhibitor of protein kinases. Specifically, it shares similarities with known inhibitors of the AXL receptor tyrosine kinase. AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, and migration.[1]
Q2: What are the likely off-target effects of this compound?
A key concern with inhibitors targeting a specific kinase is the potential for cross-reactivity with other closely related kinases. For AXL inhibitors, this often includes other members of the TAM kinase family: Tyro3 and Mer. Additionally, depending on the inhibitor's binding mode, it may interact with other kinases that share structural similarities in their ATP-binding pocket.
Q3: How can I experimentally determine the off-target profile of this compound?
To determine the off-target effects of this compound, a comprehensive kinase profiling assay, often referred to as a kinome scan, is recommended. This can be performed using various platforms that screen the compound against a large panel of purified kinases (often hundreds) and measure its inhibitory activity at a fixed concentration. Hits from this initial screen should then be followed up with dose-response studies to determine the IC50 values for each potential off-target kinase.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Conflicting Results in Cellular Assays
Possible Cause: Off-target effects of this compound may be responsible for the observed cellular phenotype, independent of its effect on the intended target (e.g., AXL).
Troubleshooting Steps:
-
Perform a Kinome Scan: The most direct way to identify potential off-targets is to subject the compound to a broad kinase profiling panel.
-
Validate Off-Targets with Orthogonal Approaches: If potential off-targets are identified, use alternative methods to confirm their relevance in your cellular system. This could include:
-
RNA interference (siRNA or shRNA): Knockdown the expression of the potential off-target kinase and observe if this phenocopies the effect of the compound.
-
Use of a structurally unrelated inhibitor: Treat cells with a different, well-characterized inhibitor of the suspected off-target kinase to see if it produces a similar phenotype.
-
-
Dose-Response Analysis: Compare the concentration at which the compound inhibits the intended target with the concentration that produces the unexpected phenotype. A significant discrepancy may suggest an off-target effect.
Issue 2: High Background or False Positives in Kinase Assays
Possible Cause: The compound itself may interfere with the assay technology, leading to inaccurate readings.
Troubleshooting Steps:
-
Control for Assay Interference: Run control experiments in the absence of the kinase enzyme to determine if the compound affects the assay signal (e.g., luminescence, fluorescence) directly.
-
Use an Orthogonal Assay Format: If interference is suspected, switch to a different assay platform that relies on an alternative detection method. For example, if you are using an ATP-depletion luminescence assay, consider a mobility shift assay or a direct binding assay.
-
Check for Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Use dynamic light scattering (DLS) or other methods to assess the aggregation potential of your compound under assay conditions.
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes the inhibitory activity of a structurally related and highly selective TAM kinase inhibitor, LDC1267 , which can serve as a reference for potential off-target liabilities.
Table 1: Inhibitory Profile of the Structurally Related TAM Kinase Inhibitor LDC1267
| Kinase Target | IC50 (nM) | Notes |
| Mer | <5 | High-affinity target |
| Tyro3 | 8 | High-affinity target |
| Axl | 29 | High-affinity target |
| Met | >1000 | Lower activity |
| Aurora B | >1000 | Lower activity |
| Lck | >1000 | Lower activity |
| Src | >1000 | Lower activity |
| CDK8 | >1000 | Lower activity |
Data sourced from publicly available information on LDC1267.[2][3] It is important to note that while this data provides a useful guide, the actual off-target profile of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Prepare a kinase/substrate solution in kinase assay buffer and add it to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
troubleshooting 4-(benzyloxy)-N-5-quinolinylbenzamide experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-N-5-quinolinylbenzamide.
Troubleshooting Experimental Results
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Issue 1: Low or No Yield of 4-(benzyloxy)benzoic acid (Step 1)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of 4-hydroxybenzoic acid | - Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (typically 1.5-2 equivalents).- Consider a stronger base like sodium hydride (NaH) if the reaction remains sluggish, though caution is required due to its reactivity.[1][2] |
| Inactive benzyl bromide | - Use freshly opened or distilled benzyl bromide, as it can degrade over time.- Store benzyl bromide under an inert atmosphere and protected from light. |
| Reaction temperature too low | - While the reaction can proceed at room temperature, gentle heating (e.g., 50-60 °C) can increase the reaction rate.[3] |
| Inappropriate solvent | - DMF is a common choice, but if issues persist, consider other polar aprotic solvents like acetone or acetonitrile.[3] |
Issue 2: Low or No Yield of this compound (Step 2 - Amide Coupling)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective coupling agent | - Use a reliable coupling agent such as HATU, HBTU, or EDC/HOBt.[4] Ensure it is fresh and has been stored correctly.- The choice of coupling agent can be substrate-dependent; trying a different class of reagent (e.g., phosphonium-based like PyBOP) may be beneficial. |
| Steric hindrance | - Sterically hindered couplings can be challenging.[5][6] Consider using a coupling reagent specifically designed for such cases, or increase the reaction temperature and time. |
| Side reactions | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.- Add the amine to the activated carboxylic acid after a short pre-activation time (e.g., 30 minutes) to minimize side reactions of the coupling agent.[7] |
| Incorrect stoichiometry | - A slight excess of the carboxylic acid or the amine can sometimes drive the reaction to completion. Experiment with ratios like 1:1.2 or 1.2:1 of acid to amine. |
| Base incompatibility | - Use a non-nucleophilic base like DIPEA or triethylamine. Ensure the base is pure and dry. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination with unreacted starting materials | - Optimize the reaction to go to completion.- Use column chromatography with a suitable solvent system (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to separate the product from starting materials. |
| Presence of coupling agent byproducts | - If using carbodiimide coupling agents like DCC or EDC, byproducts (DCU or EDU) can be difficult to remove. For DCC, the urea byproduct is largely insoluble in many organic solvents and can be filtered off. For EDC, an aqueous workup can help remove the water-soluble urea.[8] |
| Product is an oil or does not crystallize | - Attempt to precipitate the product from a solution by adding a non-solvent.- If the product is an oil, purify by column chromatography.- Consider converting the product to a salt (e.g., with HCl) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable experimental protocol for the synthesis of this compound?
A1: A general two-step protocol is outlined below.
Step 1: Synthesis of 4-(benzyloxy)benzoic acid
-
To a solution of 4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)benzoic acid.
Step 2: Amide coupling to form this compound
-
Dissolve 4-(benzyloxy)benzoic acid (1 equivalent) in DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
Stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add 5-aminoquinoline (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Q2: What is the likely mechanism of action for a quinolinylbenzamide derivative?
A2: While the specific mechanism for this compound is not defined in the provided search results, quinoline derivatives are known to have a wide range of biological activities. Some are known to target the cytochrome bc1 complex in mycobacteria or act as kinase inhibitors. The benzamide moiety is also a common feature in many biologically active compounds. Further experimental investigation would be required to determine the precise mechanism of action.
Q3: Are there any known signaling pathways affected by quinolinylbenzamide derivatives?
A3: The specific signaling pathways affected by this compound are not documented. However, based on the activities of similar compounds, potential pathways could be related to cell proliferation, inflammation, or microbial metabolism. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for a quinolinylbenzamide derivative.
Q4: What are the stability considerations for the benzyloxy group?
A4: The benzyloxy group is generally stable to a wide range of reaction conditions, including acidic and basic environments.[1] However, it is sensitive to catalytic hydrogenation (e.g., H₂/Pd-C), which is a common method for its removal.[2][9] Strong oxidizing agents can also cleave the benzyloxy group. Care should be taken in multi-step syntheses to ensure that subsequent reaction conditions are compatible with the presence of this group.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. amphoteros.com [amphoteros.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. nbinno.com [nbinno.com]
4-(benzyloxy)-N-5-quinolinylbenzamide stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(benzyloxy)-N-5-quinolinylbenzamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
A1: this compound is susceptible to degradation under several conditions, primarily due to the presence of an amide linkage, a quinoline ring, and a benzyloxy group. The main stability concerns are:
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding 4-(benzyloxy)benzoic acid and quinolin-5-amine.
-
Oxidation: The quinoline ring and the benzylic carbon of the benzyloxy group are prone to oxidation.
-
Photodegradation: Quinoline-containing compounds can be sensitive to light, leading to the formation of various photoproducts.[1][2]
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure, the following are the most probable degradation products:
-
Hydrolytic Degradants:
-
4-(benzyloxy)benzoic acid
-
Quinolin-5-amine
-
-
Oxidative Degradants:
-
Products resulting from the oxidation of the quinoline ring (e.g., N-oxides).
-
Benzoic acid derivatives from the cleavage of the benzylic ether bond.
-
-
Photolytic Degradants:
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. This method should be capable of separating the intact drug from its potential degradation products.[5][6]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Protection from light is crucial to prevent photodegradation. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Analysis
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify Sample Handling: Ensure the sample was protected from light and stored at the recommended temperature before analysis. 2. Analyze a Freshly Prepared Sample: Compare the chromatogram of the suspect sample with that of a newly prepared standard solution. 3. Perform Forced Degradation: Subject a sample to forced degradation conditions (acid, base, peroxide, heat, light) to tentatively identify the degradation peaks. |
| Contamination | 1. Check Solvents and Reagents: Run a blank gradient to check for contaminated solvents. 2. Clean the HPLC System: Flush the system with appropriate cleaning solutions. |
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solutions | 1. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for biological experiments. 2. Check Storage of Stock Solutions: If stock solutions are stored, they should be protected from light and kept at an appropriate temperature (e.g., -20°C or -80°C). Re-qualify stored solutions periodically by HPLC. |
| Instability in Assay Medium | 1. Assess Stability in Media: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Modify Assay Conditions: If instability is observed, consider adjusting the pH of the medium or adding antioxidants if oxidative degradation is suspected. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8]
Table 1: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | 2, 6, 24 hours |
| Thermal Degradation | 60°C | 24, 48, 72 hours |
| Photostability | ICH Q1B option 1 or 2 | As per guidelines |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
For thermal degradation, store the solid compound and the solution at the specified temperature.
-
For photostability, expose the solid compound and the solution to light as per ICH Q1B guidelines.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
Table 2: Example HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 320 nm, or MS detector |
| Injection Volume | 10 µL |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.org.co [scielo.org.co]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: 4-(benzyloxy)-N-5-quinolinylbenzamide In Vitro Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues while assessing the in vitro cytotoxicity of 4-(benzyloxy)-N-5-quinolinylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for this compound?
While direct studies on this specific compound are limited, related quinoline and benzamide derivatives have been shown to induce cytotoxicity through various mechanisms. These may include:
-
Induction of Apoptosis: Many quinoline derivatives have been observed to trigger programmed cell death.[1][2] This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[3][4]
-
Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and subsequently inhibiting cell proliferation.[2][5][6]
-
DNA Damage and Interference with Replication: Some quinoline derivatives can intercalate with DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerases.[7][8]
-
Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress by increasing the production of ROS within the cells, leading to cellular damage.[1]
-
Inhibition of Critical Kinases: Quinoline-based molecules have been shown to inhibit various kinases involved in cell growth and survival signaling pathways, such as EGFR, c-Met, and VEGFR.[9][10]
Q2: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
A multi-parametric approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic effects.[11] Commonly used assays include:
-
Metabolic Viability Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[12][13]
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue Exclusion): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.[14]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V/PI Staining): These assays specifically measure markers of programmed cell death.[15][16]
Q3: How can I minimize off-target cytotoxicity in my experiments?
Minimizing off-target effects is crucial for accurate assessment. Consider the following strategies:
-
Optimize Compound Concentration and Incubation Time: Perform dose-response and time-course experiments to identify the optimal concentration range and exposure duration that induce the desired effect without causing excessive, non-specific toxicity.
-
Use Appropriate Vehicle Controls: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is tested at the same concentration as in the experimental wells and does not exhibit significant cytotoxicity on its own.
-
Consider the Cell Line: The choice of cell line is critical. Different cell lines can have varying sensitivities to a compound due to differences in their genetic makeup and protein expression profiles.
-
Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the compound's activity or the assay itself.[14][17] Consider reducing the serum concentration during the treatment period if it does not compromise cell health.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents. Phenol red in media can interfere.[12] | Use fresh, sterile reagents. Consider using a serum-free or phenol red-free medium during the MTT incubation step.[12][13] |
| Low Absorbance Readings | Insufficient cell number. Short incubation time with MTT. Incomplete solubilization of formazan crystals.[12] | Optimize cell seeding density. Increase the incubation time with the MTT reagent. Ensure complete dissolution of formazan crystals by gentle pipetting or longer shaking.[12] |
| High Variability Between Replicates | Uneven cell seeding.[18] Pipetting errors.[18] "Edge effect" in 96-well plates.[18] | Ensure a homogenous cell suspension before seeding. Practice consistent pipetting techniques. To avoid the "edge effect," consider not using the outer wells of the plate for experimental samples.[18] |
LDH Cytotoxicity Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Spontaneous LDH Release (in untreated control) | High cell density.[14][17] Overly vigorous pipetting during cell plating.[14][17] | Optimize cell seeding density to avoid overcrowding. Handle cell suspension gently during plating. |
| High Background LDH in Medium | Serum in the culture medium contains endogenous LDH.[14][17] | Reduce the serum concentration in the medium during the experiment or use a serum-free medium.[14][17] Include a "medium only" background control. |
| Low Experimental LDH Release | Low cell number.[14] Insufficient incubation time with the compound. | Optimize the initial cell seeding density. Perform a time-course experiment to determine the optimal treatment duration. |
Caspase Activity Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Cells are not undergoing apoptosis (may be necrotic or cytostatic). Caspase activation is a transient event. | Confirm cell death mechanism with other assays (e.g., Annexin V/PI). Perform a time-course experiment to capture the peak of caspase activity. |
| High Background Fluorescence | Autofluorescence of the compound. | Run a control with the compound in cell-free medium to check for intrinsic fluorescence at the assay wavelengths. |
| Inconsistent Results | Cell lysis is incomplete. | Ensure the lysis buffer is effective for your cell type and that the incubation is sufficient. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol. Include wells for "spontaneous release" (untreated cells) and "maximum release" (cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as previously described.
-
Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's protocol. This typically involves diluting a fluorogenic substrate (e.g., containing the DEVD peptide sequence) in a suitable buffer.[3][11]
-
Reagent Addition: Add the prepared caspase-3/7 reagent directly to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C, as recommended by the manufacturer, protected from light.[11]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~499 nm excitation and ~521 nm emission for green fluorescent probes).
Visualizations
Caption: Potential Intrinsic Apoptosis Pathway.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 11. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Resistance to 4-(benzyloxy)-N-5-quinolinylbenzamide in Cell Lines
Welcome to the technical support center for 4-(benzyloxy)-N-5-quinolinylbenzamide. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound. Given its chemical structure containing a quinoline moiety, it is hypothesized to function as a tyrosine kinase inhibitor (TKI), potentially targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to acquired resistance in cell lines, a common phenomenon observed with TKIs.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the likely mechanisms?
A1: Acquired resistance to TKIs like this compound can arise from several molecular alterations within the cancer cells. The most common mechanisms include:
-
On-target alterations: Secondary mutations in the target kinase domain can prevent the drug from binding effectively. For EGFR inhibitors, the T790M "gatekeeper" mutation is a well-documented example that increases the receptor's affinity for ATP, outcompeting the inhibitor.[4][5]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target. This "bypass" allows for the continued activation of downstream proliferative and survival signals.[1][6][7][8] Common bypass tracks include:
-
MET Receptor Tyrosine Kinase Amplification: Overexpression of the MET receptor can lead to the activation of downstream pathways like PI3K/Akt, independent of EGFR signaling.[9][10][11]
-
HER2 (ErbB2) Amplification: Similar to MET, increased HER2 signaling can also compensate for the inhibition of the primary target.
-
Activation of the PI3K/Akt/mTOR Pathway: Mutations or amplifications of components within this critical survival pathway can render cells resistant to upstream inhibition.[12][13][14][15]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A systematic experimental approach is necessary to elucidate the resistance mechanism. Key experiments include:
-
Cell Viability Assays: Confirm the shift in IC50 value of the resistant line compared to the parental, sensitive line.
-
Western Blotting for Signaling Pathway Analysis: Profile the phosphorylation status of key proteins in the target and potential bypass pathways (e.g., phospho-EGFR, phospho-MET, phospho-Akt).
-
Gene Sequencing: Sequence the kinase domain of the putative target protein (e.g., EGFR) to identify any potential secondary mutations.
-
Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for amplification of genes like MET or HER2.
-
Drug Efflux Assays: Measure the intracellular accumulation of the drug in sensitive versus resistant cells to investigate the role of ABC transporters.
Q3: What strategies can I employ to overcome resistance to this compound?
A3: Based on the identified resistance mechanism, several strategies can be explored:
-
Combination Therapy:
-
Next-Generation Inhibitors: If an on-target mutation is identified, a next-generation TKI designed to inhibit the mutated kinase may be effective.[17]
-
Inhibition of Drug Efflux Pumps: The use of ABC transporter inhibitors can increase the intracellular concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Gradual increase in IC50 of this compound over time. | Development of a resistant subpopulation of cells. | 1. Perform a cell viability assay to quantify the resistance level. 2. Isolate and expand the resistant clone. 3. Investigate the mechanism of resistance using the experimental workflow outlined in the FAQs. |
| No change in the phosphorylation of the primary target, but downstream pathways (e.g., Akt) remain active in the presence of the drug. | Activation of a bypass signaling pathway. | 1. Perform a phospho-receptor tyrosine kinase (RTK) array to identify upregulated RTKs. 2. Specifically probe for phospho-MET and phospho-HER2 by Western blot. 3. Test the efficacy of combining this compound with inhibitors of the identified bypass pathway. |
| Reduced intracellular accumulation of the drug in resistant cells compared to sensitive cells. | Overexpression of ABC drug efflux pumps. | 1. Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). 2. Test the effect of known ABC transporter inhibitors in combination with this compound on cell viability. |
| Identification of a known gatekeeper mutation (e.g., T790M in EGFR) in the resistant cell line. | On-target mutation conferring resistance. | 1. Test the efficacy of next-generation inhibitors known to be active against this mutation. 2. Consider combination therapies that may overcome resistance, such as those targeting downstream effectors.[3] |
Experimental Protocols
Cell Viability (MTT/XTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time point.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Mechanisms of Resistance to TKIs.
Caption: Workflow for Investigating Resistance.
References
- 1. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
refining purification methods for 4-(benzyloxy)-N-5-quinolinylbenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-(benzyloxy)-N-5-quinolinylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Product is too polar or non-polar for the selected solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for separation. A common starting point for benzamides is a gradient of ethyl acetate in hexanes. |
| Product is adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with triethylamine (0.1-1% in the eluent) if the compound is basic. Alternatively, use a different stationary phase like alumina. |
| Improper column packing. | Ensure the silica gel is packed uniformly to prevent channeling. A slurry packing method is generally recommended. |
| Co-elution of impurities. | If impurities have similar polarity, consider a different chromatographic technique such as reverse-phase chromatography or preparative HPLC. |
Issue 2: Oily Product Instead of Solid After Solvent Evaporation
| Potential Cause | Recommended Solution |
| Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Product is an amorphous solid or an oil at room temperature. | Attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. If unsuccessful, precipitation from a suitable solvent system may be necessary. |
| Presence of impurities. | The presence of unreacted starting materials or byproducts can inhibit crystallization. Further purification by column chromatography or recrystallization is required. |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice. | The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures) to find the optimal one. |
| Supersaturation is not achieved. | Concentrate the solution by slowly evaporating the solvent until saturation is reached. Allow the solution to cool slowly to promote the formation of pure crystals. |
| Oiling out. | This occurs when the compound comes out of solution as a liquid instead of a solid. This can be caused by cooling the solution too quickly or by using a solvent in which the compound is too soluble. Re-heat the solution and allow it to cool more slowly, or add a co-solvent in which the compound is less soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 4-(benzyloxy)benzoic acid and 5-aminoquinoline, as well as byproducts from the coupling reaction. If a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) is used, dicyclohexylurea (DCU) is a common byproduct.
Q2: What is a recommended starting solvent system for column chromatography?
A2: A good starting point for silica gel column chromatography is a gradient elution with ethyl acetate in hexanes. Based on TLC analysis, the gradient can be optimized. For similar compounds, systems ranging from 10% to 60% ethyl acetate in hexane have been reported.[1]
Q3: How can I remove the dicyclohexylurea (DCU) byproduct?
A3: DCU is notoriously difficult to remove by chromatography due to its variable polarity. A common method is to filter the crude reaction mixture before workup, as DCU is often insoluble in the reaction solvent (e.g., dichloromethane or DMF). If it persists, it can sometimes be removed by precipitation from a suitable solvent or by careful column chromatography.
Q4: What analytical techniques can be used to assess the purity of the final product?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Melting point analysis can also be a useful indicator of purity.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial eluting solvent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluting solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity (e.g., from 10% to 60% ethyl acetate in hexanes).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: The crude product is tested for solubility in various solvents to find one in which it is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
addressing batch-to-batch variability of 4-(benzyloxy)-N-5-quinolinylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability of 4-(benzyloxy)-N-5-quinolinylbenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability can arise from several factors during synthesis, purification, and storage. The most common sources include:
-
Incomplete Reactions: The amide coupling reaction between 4-(benzyloxy)benzoic acid and 5-aminoquinoline may not go to completion, leaving unreacted starting materials in the final product.
-
Side Reactions: The formation of byproducts, such as the hydrolysis of the benzyloxy group or reactions involving impurities in the starting materials, can lead to a heterogeneous product mixture.
-
Inefficient Purification: Residual solvents, coupling reagents, or byproducts may not be completely removed during crystallization or chromatography.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties like solubility and melting point, which can affect its biological activity.
-
Degradation: The compound may be sensitive to light, temperature, or moisture, leading to degradation over time.
Troubleshooting Flowchart for Investigating Batch-to-Batch Variability
Caption: Troubleshooting workflow for identifying the source of batch-to-batch variability.
2. How do I assess the purity of my this compound batch?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
| Technique | Purpose | Typical Observations for a Pure Sample |
| High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) | To determine the purity of the compound and identify any impurities. | A single major peak with a purity of >95% (ideally >98%). |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities. | All peaks should be assignable to the protons and carbons of the target molecule, with minimal or no unidentifiable signals. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the expected mass of this compound (C₂₃H₁₈N₂O₂), which is 354.41 g/mol . |
| Melting Point Analysis | To assess the purity and crystalline form. | A sharp melting point range (e.g., within 1-2 °C). A broad melting range often indicates the presence of impurities. |
Example HPLC Data for Good vs. Bad Batches:
| Batch ID | Retention Time (min) | Peak Area (%) | Purity Assessment |
| Batch A (Good) | 5.2 | 99.2 | High Purity |
| Batch B (Bad) | 5.2 | 85.7 | Contains significant impurities |
| 3.8 (Impurity 1) | 8.1 | ||
| 6.5 (Impurity 2) | 6.2 |
3. My batch of this compound shows low biological activity. What should I do?
Inconsistent biological activity is a common consequence of batch-to-batch variability.
Troubleshooting Steps:
-
Confirm Identity and Purity: Re-analyze the batch using the methods described in FAQ 2 to ensure it is the correct compound and meets the required purity specifications.
-
Assess Solubility: Poorly soluble compounds can lead to artificially low activity in biological assays. Verify the solubility of your batch in the assay buffer. If solubility is an issue, consider using a different solvent or formulation.
-
Investigate Potential Polymorphism: Different crystalline forms can have different dissolution rates and bioavailabilities. Consider techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to assess polymorphism if you suspect it to be an issue.
-
Evaluate for Potential Inhibitor Contamination: Impurities from the synthesis, such as residual catalysts or byproducts, could be inhibiting the biological target.
Proposed Signaling Pathway Inhibition
Caption: Potential mechanism of action of this compound as a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of benzamides via amide coupling.
Materials:
-
4-(benzyloxy)benzoic acid
-
5-aminoquinoline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
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Add 5-aminoquinoline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Instrument: HPLC system with a UV detector
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
| Time (min) | % B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
This technical support guide provides a starting point for addressing batch-to-batch variability. For further assistance, please contact our technical support team with your batch number and a detailed description of the issues encountered.
Technical Support Center: Synthesis of 4-(benzyloxy)-N-5-quinolinylbenzamide Analogs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the synthesis and optimization of 4-(benzyloxy)-N-5-quinolinylbenzamide analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound analogs?
A1: The most common and direct approach is the amide coupling between 4-(benzyloxy)benzoic acid and 5-aminoquinoline. This involves activating the carboxylic acid group of the benzoic acid derivative to facilitate the nucleophilic attack by the amino group of the quinoline. The final step may involve the deprotection of the benzyl group if the phenolic analog is the target compound.
Q2: What are the most critical steps in this synthesis?
A2: The two most critical steps are the amide bond formation and, if required, the subsequent debenzylation. The amide coupling reaction's success is highly dependent on the choice of coupling reagents and reaction conditions to ensure high yield and minimize side reactions. The stability of the benzyloxy protecting group is also a key consideration throughout the synthesis.[1][2]
Q3: What common challenges might be encountered during the synthesis?
A3: Researchers may face challenges such as low reaction yields, the formation of side products due to unwanted debenzylation, and difficulties in purifying the final product due to similar polarities of starting materials and the product.[3]
Q4: How stable is the benzyloxy protecting group?
A4: The benzyloxy group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and catalytic hydrogenation.[1][2] Unintentional cleavage can occur during certain reaction conditions, especially if palladium catalysts are used for other transformations in the synthetic sequence.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield in Amide Coupling Reaction
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | The initial step of any amide coupling is the activation of the carboxylic acid. If yields are low, consider the following: • Reagent Quality: Ensure coupling reagents (e.g., EDC, HATU, DCC) are fresh and anhydrous. • Alternative Reagents: Switch to a more potent coupling system. For example, phosphonium salts (BOP, PyBOP) or aminium/uronium salts (HATU, HBTU) can be more effective than carbodiimides for less reactive amines.[4] • In Situ Activation: Use additives like HOBt or HOAt to form active esters in situ, which can improve reaction rates and reduce side reactions like racemization. |
| Low Nucleophilicity of 5-Aminoquinoline | The amino group on the electron-deficient quinoline ring can be a poor nucleophile. • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential degradation. • Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly enhance the rate of acylation.[5] • Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to scavenge the acid formed during the reaction without competing with the primary amine. |
| Poor Solubility of Reagents | If starting materials are not fully dissolved, the reaction will be slow and incomplete. • Solvent Screening: Test different anhydrous solvents. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. For poorly soluble compounds, consider using a mixture or switching to solvents like dioxane or THF. |
Issue 2: Unwanted Debenzylation (Loss of Benzyl Group)
| Possible Cause | Suggested Solution |
| Harsh Acidic Conditions | Strong acids can cleave the benzyl ether.[1] • Avoid Strong Acids: If acidic conditions are required for other steps, use the mildest possible acid and lowest effective temperature. • Alternative Protecting Groups: If acid lability is a persistent issue, consider a more robust protecting group for the phenol. |
| Presence of Reductive Reagents | The benzyl group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[1] • Orthogonal Chemistry: Ensure that no other synthetic steps require conditions that would cleave the benzyl group. For instance, if a Suzuki coupling is performed with a palladium catalyst, avoid hydrogen sources. • Oxidative Cleavage: If deprotection is desired and hydrogenation is not compatible with other functional groups, oxidative methods using reagents like DDQ can be an alternative for certain substituted benzyl ethers (e.g., p-methoxybenzyl).[1] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Starting Materials or Byproducts | The product may have a similar polarity to unreacted starting materials or byproducts like the urea formed from carbodiimide reagents. • Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. • Aqueous Wash: If using a carbodiimide reagent like EDC, perform an acidic wash (e.g., dilute HCl) during workup to remove basic impurities and the resulting urea. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
Experimental Protocols & Data
Protocol 1: Amide Coupling of 4-(benzyloxy)benzoic acid and 5-aminoquinoline
-
To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 5-aminoquinoline (1.05 eq) to the solution.
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Additive/Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| EDC·HCl | HOBt / DIPEA | DCM / DMF | 25 | 60-80 | Standard conditions; byproduct removal is key. |
| HATU | DIPEA | DMF | 25 | 85-95 | Highly efficient; often provides cleaner reactions and higher yields. |
| PyBOP | DIPEA | DMF | 25 | 80-90 | Good for sterically hindered or less reactive amines. |
| SOCl₂ | Pyridine | Toluene | 80 | 50-70 | Involves acyl chloride formation; can be harsh. |
Protocol 2: Debenzylation via Catalytic Hydrogenation
-
Dissolve the this compound (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 4-hydroxy-N-5-quinolinylbenzamide.
Visualized Workflows and Pathways
Caption: General synthetic workflow for this compound analogs.
Caption: Decision tree for troubleshooting low yields in the amide coupling step.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a quinolinylbenzamide analog.
References
Validation & Comparative
Comparative Efficacy of 4-(Benzyloxy)-N-5-quinolinylbenzamide Analogs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline and benzamide moieties are key pharmacophores in a range of therapeutic agents. Analogs of 4-(benzyloxy)-N-5-quinolinylbenzamide have demonstrated promising preclinical activity, primarily as anticancer and antimycobacterial agents. These compounds leverage distinct mechanisms of action, including microtubule disruption, apoptosis induction, and inhibition of essential bacterial enzymes. This guide presents a side-by-side comparison of the in vitro efficacy of these analogs, details the experimental methodologies, and illustrates the key signaling pathways and experimental workflows.
In Vitro Efficacy of Analogs
The following tables summarize the in vitro efficacy of various analogs of this compound against cancer cell lines and Mycobacterium tuberculosis.
Table 1: Anticancer Activity of 4-Benzyloxyquinolin-2(1H)-one Derivatives [1]
| Compound | Cell Line | IC₅₀ (µM) |
| 7e | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 8e | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 9b | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 9c | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 9e | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 10c | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 10e | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 11c | HL-60 | < 1 |
| Hep3B | < 1 | |
| H460 | < 1 | |
| COLO 205 | < 1 | |
| 11e | HL-60 | 0.014 |
| Hep3B | 0.025 | |
| H460 | 0.031 | |
| COLO 205 | 0.040 | |
| Detroit 551 (Normal Cells) | > 50 |
Table 2: Antimycobacterial Activity of N-(4-(benzyloxy)benzyl)-4-aminoquinolines
| Compound | M. tuberculosis H37Rv MIC (µM) |
| 9n | 2.7 |
| 9o | 2.8 |
| Isoniazid (Control) | 2.3 |
Table 3: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides [2]
| Compound | PC-3 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |
| Doxorubicin (Control) | 8.87 ± 0.6 | 5.57 ± 0.4 | 5.23 ± 0.3 | 4.17 ± 0.2 |
Signaling Pathways and Mechanisms of Action
The anticancer activity of the 4-benzyloxyquinolin-2(1H)-one analogs is primarily attributed to the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism of Compound 11e.
The antiproliferative N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been shown to target Histone Deacetylase 6 (HDAC6).
Caption: HDAC6 inhibition by quinoxaline analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Antiproliferative Activity[1]
This assay determines the cytotoxic effects of compounds on cancer cell lines.
Caption: MTT assay experimental workflow.
Protocol:
-
Cancer cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Protocol:
-
A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final inoculum of 5 x 10⁵ CFU/mL.
-
The compounds were serially diluted in 7H9 broth in a 96-well plate.
-
The bacterial suspension was added to each well. Isoniazid was used as a positive control.
-
The plates were incubated at 37°C for 7 days.
-
After incubation, Alamar Blue reagent was added to each well, and the plates were incubated for another 24 hours.
-
A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.
Western Blot Analysis for Apoptosis-Related Proteins[1]
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
COLO 205 cells were treated with compound 11e for 24 hours.
-
The cells were harvested and lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against active caspase-3, -8, -9, procaspase-3, -8, -9, PARP, Bid, Bcl-xL, and Bcl-2.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data for analogs of this compound highlight the therapeutic potential of this chemical scaffold in oncology and infectious diseases. The 4-benzyloxyquinolin-2(1H)-one derivatives, in particular, have demonstrated potent, single-digit nanomolar efficacy against various cancer cell lines with a favorable safety profile against normal cells.[1] The N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promising activity against M. tuberculosis, comparable to the first-line drug isoniazid. Furthermore, the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been identified as a new class of HDAC6 inhibitors with antiproliferative effects.[2]
These findings underscore the importance of the benzyloxy-quinoline/quinoxaline core structure in designing novel therapeutic agents. Further optimization of these lead compounds could lead to the development of new and effective treatments for cancer and tuberculosis. The experimental protocols and pathway analyses provided in this guide offer a framework for future preclinical evaluation of this compound and its derivatives.
References
- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
A Comparative Analysis of 4-(Benzyloxy)-N-5-quinolinylbenzamide and Structurally Related Quinoline Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the hypothetical compound 4-(benzyloxy)-N-5-quinolinylbenzamide against other structurally related quinoline derivatives that have been investigated as kinase inhibitors. While direct experimental data for this compound is not publicly available, this guide synthesizes data from closely related analogs to infer its potential activity and place it within the broader context of quinoline-based drug candidates.
The core structure of this compound combines a quinoline moiety, a benzamide linker, and a benzyloxy substituent. Each of these components plays a crucial role in the potential biological activity of the molecule. The quinoline core is a common feature in many approved kinase inhibitors, while the benzamide portion can participate in crucial hydrogen bonding interactions within the kinase ATP-binding pocket. The benzyloxy group offers a lipophilic region that can be tailored to enhance potency and selectivity.
Comparison with N-(Quinolin-5-yl)benzamide Analogs as Kinase Inhibitors
Research into N-(quinolin-5-yl)benzamide derivatives has revealed their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[4] While no data exists for the target compound, studies on similar N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A provide insights into the potential mechanism.[5]
Comparison with Quinoline Derivatives Targeting Receptor Tyrosine Kinases
Receptor tyrosine kinases (RTKs) like VEGFR and EGFR are pivotal in cancer progression, primarily through their roles in angiogenesis and cell proliferation. Quinoline-based compounds have been extensively explored as inhibitors of these kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives have been identified as potent VEGFR-2 inhibitors.[6][7] Although structurally different from our target compound, these molecules share the quinoline core and demonstrate the potential of this scaffold in targeting VEGFR-2.
| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) | Antiproliferative Activity (MCF-7) IC₅₀ (µM) |
| 7s | N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)quinolin-4-amine | 0.03 | 1.2 |
| Sunitinib (Control) | - | - | 13.6 |
| Table 1: In vitro VEGFR-2 inhibitory activity and antiproliferative activity against MCF-7 human breast cancer cells of a potent quinoline-based VEGFR-2 inhibitor.[7] |
The data suggests that the quinoline scaffold can be effectively utilized to achieve potent VEGFR-2 inhibition. The introduction of a benzyloxy group in this compound could potentially enhance binding to the hydrophobic regions of the ATP-binding pocket of VEGFR-2.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is another crucial RTK involved in cell growth and proliferation, and its inhibitors are used in the treatment of various cancers. Quinazoline derivatives, which are structurally related to quinolines, have shown significant promise as EGFR inhibitors.[8] A series of 6-benzamide quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity.
| Compound ID | R Group | EGFRwt IC₅₀ (nM) | Antiproliferative Activity (A549) IC₅₀ (µM) |
| Analog 1 | 2-fluoro | 15.2 | 8.5 |
| Analog 2 | 2-fluoro, 5-nitro | 7.8 | 3.2 |
| Gefitinib (Control) | - | 17.1 | 15.6 |
| Table 2: In vitro EGFR inhibitory activity and antiproliferative activity against A549 human lung cancer cells of 6-benzamide quinazoline derivatives.[8] |
These results highlight the importance of the benzamide moiety and substitutions on the phenyl ring for EGFR inhibition. The benzyloxy group in this compound could potentially occupy a hydrophobic pocket in the EGFR kinase domain, similar to other known inhibitors.
Comparison with 4-Aminoquinoline Derivatives
While our target compound is a benzamide derivative, it is informative to compare it with 4-aminoquinoline analogs, which have also been extensively studied. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity.[9]
| Compound ID | R Group (on quinoline) | R' Group (on benzyloxy) | MIC (µM) against M. tuberculosis H37Rv |
| 9n | 7-bromo | 4-chloro | 2.7 |
| 9o | 7-bromo | 4-fluoro | 2.8 |
| Isoniazid (Control) | - | - | 2.3 |
| Table 3: Antimycobacterial activity of N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives.[9] |
This data indicates that the benzyloxy- and quinoline-containing scaffold can be adapted for different therapeutic targets, in this case, for infectious diseases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody. When the europium-labeled antibody binds to the phosphorylated substrate, it brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.
Procedure:
-
The kinase, biotinylated substrate peptide, and ATP are incubated in a buffer solution.
-
The test compound (dissolved in DMSO) is added at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a detection mixture containing the europium-labeled antibody and streptavidin-XL665.
-
After an incubation period, the HTRF signal is read on a compatible plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow formazan crystal formation.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General signaling pathway of receptor tyrosine kinases and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Hypothesized TNIK Inhibitor's Mechanism of Action: A Comparative Guide for 4-(benzyloxy)-N-5-quinolinylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for 4-(benzyloxy)-N-5-quinolinylbenzamide as a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). Based on its quinolinylbenzamide scaffold, a common feature in many kinase inhibitors, this compound is postulated to target the ATP-binding site of TNIK, thereby disrupting the Wnt/β-catenin signaling pathway, a critical mediator in colorectal cancer and other malignancies.[1][2][3]
This document objectively compares the potential efficacy of this compound with established TNIK inhibitors, supported by a compilation of experimental data from publicly available studies. Detailed protocols for key validation assays are also provided to facilitate the replication and extension of these findings.
Comparative Analysis of TNIK Inhibitors
The therapeutic potential of targeting TNIK has led to the development of several small molecule inhibitors. This section compares the in vitro potency of our hypothesized compound's class with known TNIK inhibitors.
Table 1: In Vitro Potency of Selected TNIK Inhibitors
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference(s) |
| This compound | Hypothesized: TNIK | TBD | TBD | N/A |
| NCB-0846 | TNIK, FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | IC50: 21 nM (TNIK) | Kinase Assay | [4][5][6][7] |
| KY-05009 | TNIK, MLK1 | Ki: 100 nM (TNIK) | ATP Competition Assay | [8][9][10][11] |
| Dovitinib | TNIK, FLT3, c-Kit, FGFR1/3, VEGFR1/2/3, PDGFRα/β | Ki: 13 nM (TNIK) | ATP Competition Assay | [12][13][14] |
| INS018-055 | TNIK | IC50: 7.8 nM (TNIK) | Kinase Assay | [15][16][17] |
| TNIK-IN-3 | TNIK, Flt4, Flt1, DRAK1 | IC50: 26 nM (TNIK) | Kinase Assay | [18] |
Note: TBD (To Be Determined) indicates that experimental data for this compound is not yet available. The data for other compounds are sourced from the cited literature.
Elucidating the Mechanism of Action: Signaling Pathway and Experimental Validation
TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key step for the activation of Wnt target gene transcription.[19] Inhibition of TNIK is expected to block this phosphorylation event, leading to the downregulation of genes involved in cell proliferation and survival.
Wnt/β-catenin Signaling Pathway and the Role of TNIK
The following diagram illustrates the canonical Wnt signaling pathway and the central role of TNIK. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF4/LEF transcription factors. TNIK is recruited to this complex and phosphorylates TCF4, which is essential for the transcription of Wnt target genes like MYC and CCND1 (Cyclin D1).
Experimental Protocols
To validate the hypothesized mechanism of action and compare the efficacy of this compound with other TNIK inhibitors, the following experimental protocols are recommended.
In Vitro TNIK Kinase Assay
This assay directly measures the inhibitory effect of the compound on TNIK's enzymatic activity.
Objective: To determine the IC50 value of this compound for TNIK.
Materials:
-
Recombinant human TNIK enzyme.[20]
-
Myelin basic protein (MBP) as a generic substrate or a specific TCF4-derived peptide.[21]
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).[19][22]
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[20]
-
Test compound (this compound) dissolved in DMSO.
-
96-well or 384-well plates.
-
Scintillation counter or luminometer.
Procedure (Radiometric Assay): [19][20]
-
Prepare a reaction mixture containing kinase assay buffer, recombinant TNIK enzyme, and the substrate (MBP or TCF4 peptide).
-
Add serial dilutions of this compound or a control inhibitor (e.g., NCB-0846) to the wells of the plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Procedure (Luminescence-based Assay - ADP-Glo™): [21][22][23]
-
Follow a similar setup for the reaction mixture and compound addition as the radiometric assay, but use non-radiolabeled ATP.
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to convert the ADP generated to ATP.
-
Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a luminometer. The signal intensity is proportional to the kinase activity.
-
Calculate the percentage of inhibition and the IC50 value.
References
- 1. Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 16. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TNIK-IN-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 19. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.jp [promega.jp]
- 23. bpsbioscience.com [bpsbioscience.com]
Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity
This guide provides a comparative analysis of the in vitro and in vivo activities of three prominent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors: FK866, STF-118804, and OT-82. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for cancer therapy research.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in cellular metabolism, DNA repair, and signaling.[2] Cancer cells, due to their high proliferation rate and energy demands, are often more reliant on the NAMPT-mediated NAD+ salvage pathway for survival.[1] Consequently, inhibiting NAMPT has emerged as a promising therapeutic strategy to selectively target cancer cells by depleting their NAD+ levels, leading to metabolic collapse and cell death.[3][4] This guide focuses on a comparative analysis of three key NAMPT inhibitors: the first-in-class compound FK866, and the next-generation inhibitors STF-118804 and OT-82.
In Vitro Activity Comparison
The in vitro potency of FK866, STF-118804, and OT-82 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FK866 | HepG2 | Liver Cancer | 2.21 ± 0.21 | [5] |
| U251 | Glioblastoma | ~40 | [6] | |
| Multiple Hematological Cancers | Hematological Malignancies | Low nM range | [7] | |
| STF-118804 | Panc-1 | Pancreatic Cancer | Low nM range | [8] |
| PaTu8988t | Pancreatic Cancer | Low nM range | [8] | |
| B-ALL cell lines | Acute Lymphoblastic Leukemia | Low nM range | [9] | |
| OT-82 | Hematopoietic Cancer Cell Lines (average) | Hematological Malignancies | 2.89 ± 0.47 | [10] |
| Non-Hematopoietic Cancer Cell Lines (average) | Various Solid Tumors | 13.03 ± 2.94 | [10] | |
| Acute Leukemia Cell Lines | Acute Leukemia | 0.2 - 4.0 | [11] |
In Vivo Efficacy Comparison
The anti-tumor efficacy of these NAMPT inhibitors has been demonstrated in various preclinical xenograft models. The following table summarizes key findings from in vivo studies.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| FK866 | Pancreatic Cancer Orthotopic Model (Panc-1 cells) | 15 mg/kg for 21 days | Reduced tumor size | [8] |
| Anaplastic Meningioma Xenograft (IOMM cells) | 5 mg/kg | Significantly lower tumor volume and weight | [3] | |
| Pancreatic Cancer Xenograft (KP4 cells) | Not specified | Slowed tumor progression | [12] | |
| STF-118804 | Pancreatic Cancer Orthotopic Model (Panc-1 cells) | 25 mg/kg for 21 days | Reduced tumor size, comparable to FK866 | [8] |
| Acute Lymphoblastic Leukemia Orthotopic Xenograft | 25 mg/kg twice daily (s.c.) | Improved survival and depleted leukemia-initiating cells | [13] | |
| OT-82 | MLL-rearranged AML Subcutaneous Xenograft (MV4-11 cells) | 25 or 50 mg/kg (P.O.) for 3 weeks | Dose-dependent tumor growth inhibition, with higher dose leading to complete eradication | |
| Pediatric Acute Lymphoblastic Leukemia PDXs | Not specified | Significant leukemia growth delay in 95% of models and disease regression in 86% | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
NAMPT Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of NAMPT.[15]
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer
-
ATP solution (400 µM)
-
Nicotinamide solution (400 µM)
-
PRPP solution (800 µM)
-
Test compounds (e.g., FK866, STF-118804, OT-82)
-
96-well plate
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells. Add NAMPT Dilution Buffer to the "Blank" wells.
-
Add the test inhibitor dilutions to the appropriate wells. Add diluent solution to the "Positive Control" and "Blank" wells.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Prepare a Master Mix containing NAMPT Assay Buffer, ATP, Nicotinamide, and PRPP.
-
Initiate the enzymatic reaction by adding the Master Mix to all wells.
-
Incubate the plate at 30°C for 2 hours.
-
The product of the NAMPT reaction, NMN, is converted to NAD+, which is then reduced to NADH.[16]
-
Measure the fluorescence intensity of NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.[16]
-
Calculate the percent inhibition and IC50 values.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[17]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[13]
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of NAMPT inhibitors in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Test compounds (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage or subcutaneous injection).[13]
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.[4]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like NAD+ levels).[4][8]
-
Analyze the data to determine the effect of the treatment on tumor growth and overall survival.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.
Caption: Workflow for the in vitro cell viability (MTT) assay.
Caption: Workflow for the in vivo xenograft tumor model.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. texaschildrens.org [texaschildrens.org]
independent verification of 4-(benzyloxy)-N-5-quinolinylbenzamide's biological effects
An Independent Review of the Biological Activities of Benzyloxy Benzamide and Quinoline Derivatives
This guide provides a comparative analysis of the biological effects of various derivatives of benzyloxy benzamide and quinoline, compounds of significant interest in drug discovery. Due to the limited publicly available data on the specific biological effects of 4-(benzyloxy)-N-5-quinolinylbenzamide, this document focuses on structurally related compounds with demonstrated activities across several therapeutic areas. We will explore their efficacy as antimycobacterial agents, neuroprotective molecules, and anticancer compounds, presenting key experimental data to allow for objective comparison.
Antimycobacterial Activity
Several quinoline derivatives have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. A notable series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated promising results, with some compounds exhibiting potency comparable to the first-line drug isoniazid.[1]
Comparative Efficacy of Antimycobacterial Quinolines
| Compound/Drug | Target Organism | Minimal Inhibitory Concentration (MIC) | Reference |
| Compound 9n | M. tuberculosis H37Rv | 2.7 µM | [1] |
| Compound 9o | M. tuberculosis H37Rv | 2.8 µM | [1] |
| Isoniazid | M. tuberculosis H37Rv | 2.3 µM | [1] |
| Compound 7b | M. tuberculosis H37Rv | 10 µg/mL (24 µM) | [2] |
| Compound 7h | Staphylococcus aureus | 20 µg/mL (47 µM) | [2] |
| Compound 5 | M. tuberculosis H37Rv | 2 µg/mL | [3] |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay for M. tuberculosis
The antimycobacterial activity is typically determined using a microplate Alamar blue assay (MABA).
-
Preparation: 200 µL of sterile deionized water is added to the outer wells of a 96-well plate to prevent evaporation. The test compounds are serially diluted in Middlebrook 7H9 broth in the inner wells.
-
Inoculation: Mycobacterium tuberculosis H37Rv is added to each well at a final concentration of approximately 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Detection: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Experimental Workflow
Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of antimycobacterial compounds.
Neuroprotective Effects via PSD95-nNOS Inhibition
A series of benzyloxy benzamide derivatives have been identified as inhibitors of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). This interaction is a key downstream step in the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which, when overactivated, contributes to neuronal damage in conditions like ischemic stroke.[4]
Comparative Efficacy of PSD95-nNOS Inhibitors
| Compound | IC50 (PSD95-nNOS Binding) | ED50 (Paclitaxel-induced allodynia) | Reference |
| IC87201 | 23.94 ± 9.89 µM | 2.47 mg/kg | [4] |
| ZL006 | 12.88 ± 4.14 µM | 0.93 mg/kg | [4] |
Signaling Pathway
Overactivation of NMDARs leads to an influx of Ca2+, which binds to calmodulin (CaM). The Ca2+/CaM complex then activates nNOS, which is localized to the NMDAR complex by PSD95. This leads to the production of nitric oxide (NO), which can be neurotoxic at high levels. Inhibiting the PSD95-nNOS interaction decouples nNOS from the NMDAR, thereby preventing excessive NO production.
Caption: NMDAR-PSD95-nNOS signaling pathway and the point of intervention for benzyloxy benzamide inhibitors.
Experimental Protocols
AlphaScreen Assay for PSD95-nNOS Interaction
This is a bead-based immunoassay used to quantify protein-protein interactions.
-
Protein Preparation: Purified GST-tagged PSD95 and His-tagged nNOS proteins are used.
-
Assay Setup: The assay is performed in 384-well plates. The test compounds are added to the wells, followed by the purified proteins.
-
Bead Addition: Glutathione donor beads and Nickel Chelate acceptor beads are added. These beads bind to the GST and His tags, respectively.
-
Incubation: The plates are incubated in the dark to allow for protein binding and bead proximity.
-
Reading: If the proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation. The signal is read on a plate reader. A decrease in signal indicates inhibition of the interaction.
Anticancer Activity
Derivatives of benzyloxy benzamide and related structures have been explored as potential anticancer agents, targeting various mechanisms, including androgen receptor antagonism and kinase inhibition.
Androgen Receptor (AR) Antagonism
N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been developed as antagonists of the androgen receptor, a key driver of prostate cancer growth.[5]
| Compound | IC50 (AR Antagonism - LNCaP cells) | Reference |
| T1-12 | 1.42 µM | [5] |
| Enzalutamide | 36 nM | [6] |
| Bicalutamide | 0.16 µM | [6] |
MEK Inhibition
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed as inhibitors of MEK1, a kinase in the MAPK signaling pathway, which is often dysregulated in cancer.[7]
| Compound | IC50 (MEK1) | GI50 (A549 cells) | Reference |
| Compound 7b | 91 nM | 0.26 µM | [7] |
HDAC6 Inhibition
A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated antiproliferative activity against a panel of cancer cell lines, with in silico studies suggesting inhibition of histone deacetylase 6 (HDAC6).[8][9]
| Compound | MCF-7 | HCT-116 | Hela | PC-3 | Reference |
| Compound 6k | 6.93 ± 0.4 µM | 10.88 ± 0.8 µM | 9.46 ± 0.7 µM | 12.17 ± 0.9 µM | [8][9] |
| Doxorubicin | 4.17 ± 0.2 µM | 5.23 ± 0.3 µM | 8.87 ± 0.6 µM | - | [8][9] |
Signaling Pathways
Androgen Receptor Signaling: Androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing it to translocate to the nucleus, where it acts as a transcription factor for genes involved in cell growth and survival. AR antagonists block this process.
Caption: Simplified androgen receptor signaling pathway and the mechanism of AR antagonists.
MAPK/ERK Pathway: This pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. MEK is a central kinase in this pathway.
Caption: The MAPK/ERK signaling cascade, highlighting the role of MEK and its inhibition.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., LNCaP, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is purple.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
References
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines as Potent Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs, evaluating their potential as antimycobacterial agents. The core of this analysis is the quantitative comparison of their in vitro activity against Mycobacterium tuberculosis H37Rv, supported by detailed experimental protocols and a visualization of the general synthetic scheme.
Introduction
Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics. The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown promise against various pathogens. This guide focuses on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) of this series offers valuable insights for the design of more potent antitubercular agents.
Quantitative Data Summary
The antimycobacterial activity of the parent compound, N-(4-(benzyloxy)benzyl)-quinolin-4-amine, and its analogs were quantified by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are summarized in the table below.[1][2]
| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | MIC (µM)[1][2] |
| Parent | H | H | H | H | H | H | >23.4 |
| Analog 1 | H | H | Cl | H | H | H | 5.9 |
| Analog 2 | H | H | F | H | H | H | 11.7 |
| Analog 3 | H | H | H | Cl | H | H | 2.7 |
| Analog 4 | H | H | H | F | H | H | 2.8 |
| Analog 5 | Br | H | H | H | H | H | 5.8 |
| Analog 6 | Br | H | Cl | H | H | H | 2.7 |
| Analog 7 | Br | H | F | H | H | H | 2.8 |
| Analog 8 | OCH3 | H | H | H | H | H | 11.7 |
| Analog 9 | OCH3 | H | Cl | H | H | H | 5.8 |
| Analog 10 | OCH3 | H | F | H | H | H | 5.9 |
| Analog 11 | H | CH3 | H | H | H | H | 11.7 |
| Analog 12 | H | CH3 | Cl | H | H | H | 5.9 |
| Analog 13 | H | CH3 | F | H | H | H | 5.8 |
| Analog 14 | H | C2H5 | H | H | H | H | 23.4 |
| Analog 15 | H | C2H5 | Cl | H | H | H | 11.7 |
| Analog 16 | H | C2H5 | F | H | H | H | 11.7 |
| Isoniazid | - | - | - | - | - | - | 2.3 |
Note: R1-R6 refer to substituents on the quinoline and benzyloxybenzyl moieties as depicted in the general synthetic scheme below. Isoniazid, a first-line anti-TB drug, is included for comparison.[1]
Experimental Protocols
General Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines
The synthesis of the target compounds involves a multi-step process.[1][2]
Step 1: Synthesis of 4-(Benzyloxy)benzonitriles. A mixture of 4-cyanophenol, the appropriately substituted benzyl bromide, and potassium carbonate in acetone is refluxed for 4 hours. After cooling, the solid is filtered, and the solvent is evaporated to yield the 4-(benzyloxy)benzonitrile derivative.
Step 2: Synthesis of 4-(Benzyloxy)benzylamines. The 4-(benzyloxy)benzonitrile derivative is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) is added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched by the sequential addition of water and sodium hydroxide solution. The resulting solid is filtered, and the filtrate is concentrated to give the crude 4-(benzyloxy)benzylamine, which is used in the next step without further purification.
Step 3: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. A mixture of the appropriate 4-chloroquinoline, the 4-(benzyloxy)benzylamine from Step 2, and N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) is heated at 150 °C for 20 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline analog.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity of the synthesized compounds was determined using the broth microdilution method.[3][4]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is used as the test organism.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80 is used for bacterial growth.
-
Preparation of Inoculum: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted in the culture medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Plate Preparation: The test compounds are serially diluted in the culture medium in a 96-well microplate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microplate. The plate is then incubated at 37 °C for 7-14 days.
-
MIC Determination: After incubation, the wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that causes no visible growth of the bacteria. A colorimetric indicator such as resazurin may be added to aid in the determination of cell viability.
Visualizations
General Synthetic Scheme
The following diagram illustrates the general synthetic pathway for the preparation of the N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs.
Caption: General synthetic route for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.
Structure-Activity Relationship (SAR) Overview
The following diagram provides a simplified overview of the key structure-activity relationships observed in this series of compounds.
Caption: Key structure-activity relationships for antimycobacterial potency.
References
Assessing the Selectivity Profile of Quinoline-Containing Benzamide Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative overview of the selectivity of quinoline-containing benzamide derivatives, a chemical class with demonstrated potential as kinase inhibitors. Due to the limited publicly available data on the specific compound 4-(benzyloxy)-N-5-quinolinylbenzamide, this guide will focus on the broader class and use representative examples to illustrate the assessment of a selectivity profile.
The benzamide moiety is a common scaffold in medicinal chemistry, and its derivatives have been explored as inhibitors of various biological targets, including kinases.[1][2] The incorporation of a quinoline ring can further modulate the pharmacological properties of these compounds, as quinoline derivatives are known to possess a wide range of biological activities.[3][4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.
Comparative Selectivity of Benzamide-Based Kinase Inhibitors
To illustrate the selectivity profile of this class of compounds, we present data on a representative N-(thiophen-2-yl) benzamide derivative that has been evaluated against a panel of kinases for its inhibitory activity on BRAFV600E.[1] While not a direct quinoline-containing analogue, its benzamide core provides a relevant comparison point for assessing kinase selectivity.
| Target Kinase | Representative Benzamide Derivative (% Inhibition at 10 µM) | Alternative Inhibitor (Vemurafenib) IC50 (nM) |
| BRAFV600E | >95% | 31 |
| MEK1 | <10% | >10,000 |
| ERK2 | <5% | >10,000 |
| p38α | <15% | 2,700 |
| JNK1 | <10% | >10,000 |
| CDK2/cyclin A | <20% | 1,400 |
| VEGFR2 | 30% | 100 |
| c-Kit | 25% | 48 |
| PDGFRβ | 40% | 57 |
Data for the representative benzamide derivative is qualitative (% inhibition) as presented in the source.[1] Vemurafenib data is provided as a well-established BRAFV600E inhibitor for comparative purposes.
This table highlights the importance of screening against a panel of kinases to determine the selectivity of a compound. The representative benzamide derivative shows high potency against its intended target, BRAFV600E, with significantly lower inhibition of other kinases, indicating a favorable selectivity profile within this limited panel.[1]
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's selectivity profile relies on robust and standardized experimental protocols. Below is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases and compounds. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega) or a radiometric method like the HotSpot™ assay.[6][7]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure (Adapted from ADP-Glo™ Assay Protocol): [5]
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final assay concentration might range from 10 µM to 0.1 nM.
-
Assay Plate Setup: Add 1 µl of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2 µl of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction. The ATP concentration is typically at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity profile of a novel compound.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Signaling Pathway Context
While the specific pathway inhibited by this compound is not yet defined, related benzamide derivatives have been shown to target pathways such as the MAPK/ERK pathway by inhibiting kinases like BRAF.[1] The diagram below illustrates a simplified version of this pathway.
Caption: Potential Inhibition of the MAPK/ERK Pathway.
References
- 1. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 4-(Benzyloxy)-N-5-quinolinylbenzamide Derivatives and Standard-of-Care Antivirals for Influenza A (H1N1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide benchmarks a representative compound from the 4-[(quinolinyl)amino]benzamide class, specifically 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}-N-(3-hydroxypropyl)benzamide (G07) , against industry-standard influenza antivirals. The direct subject of the topic, 4-(benzyloxy)-N-5-quinolinylbenzamide, lacks sufficient publicly available data for a comprehensive review. The insights from G07, a structurally related molecule, are presented to offer valuable comparative context for research and development purposes.
Introduction
The continual evolution of influenza viruses necessitates the development of novel antiviral agents with diverse mechanisms of action. The 4-[(quinolinyl)amino]benzamide scaffold has emerged as a promising area of investigation for new anti-influenza therapeutics. This guide provides a head-to-head comparison of the in vitro efficacy of a lead compound from this class, G07, against established antiviral drugs: Oseltamivir, Zanamivir, and Baloxavir marboxil. The data presented herein is derived from studies on the influenza A/WSN/33 (H1N1) strain, a common laboratory model.
Quantitative Performance Analysis
The in vitro antiviral activity of G07 and industry-standard drugs was evaluated using Cytopathic Effect (CPE) inhibition and plaque inhibition assays. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for assessing antiviral potency.
| Compound/Drug | Target | Assay Type | Influenza Strain | EC₅₀ (µM) | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in MDCK cells in µM) |
| G07 | Viral RNA Polymerase | CPE Inhibition | A/WSN/33 (H1N1) | 11.38 ± 1.89[1][2] | - | >100 |
| Plaque Inhibition | A/WSN/33 (H1N1) | - | 0.23 ± 0.15[1][2] | |||
| Oseltamivir | Neuraminidase | Neuraminidase Inhibition | A/WSN/33 (H1N1) | - | ~0.00051 | >1000 |
| Zanamivir | Neuraminidase | Neuraminidase Inhibition | A(H1N1)pdm09 | - | 0.0002 - 0.0006 | >10000 |
| Baloxavir marboxil | Cap-dependent Endonuclease | Focus Reduction | A(H1N1)pdm09 | ~0.0007 ± 0.0005 | - | Not reported in this context |
Note: Direct comparison of EC₅₀/IC₅₀ values should be approached with caution due to variations in assay methodologies and specific influenza strains used in different studies.
Mechanism of Action and Signaling Pathways
The investigational compound G07 and the industry standards exhibit distinct mechanisms for inhibiting influenza virus replication.
G07 is believed to target the viral RNA-dependent RNA polymerase (RdRp) complex, a crucial enzyme for the transcription and replication of the viral genome. By inhibiting RdRp, G07 effectively halts the production of new viral RNA.[1][2]
Oseltamivir and Zanamivir are neuraminidase inhibitors. Neuraminidase is a viral surface enzyme that cleaves sialic acid residues, enabling the release of newly formed virus particles from an infected cell. Inhibition of neuraminidase leads to viral aggregation at the cell surface and a reduction in viral spread.
Baloxavir marboxil is a cap-dependent endonuclease inhibitor. This drug targets the polymerase acidic (PA) subunit of the viral RdRp, preventing the "cap-snatching" process where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.
Figure 1: Mechanisms of action for G07 and industry-standard influenza antivirals.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated to form a confluent monolayer.[3]
-
Compound Preparation: The test compound (e.g., G07) is serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with the influenza A/WSN/33 (H1N1) virus.
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells with virus only (no compound) and cells only (no virus, no compound) are included.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells. The absorbance is read using a microplate reader.
-
EC₅₀ Determination: The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication and spread.
Methodology:
-
Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.[4]
-
Virus Dilution: The influenza A/WSN/33 (H1N1) virus is serially diluted to a concentration that will produce a countable number of plaques.
-
Infection: The cell monolayers are infected with the diluted virus for a short adsorption period (e.g., 1 hour).
-
Overlay Application: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones against a background of stained, viable cells.
-
IC₅₀ Determination: The number of plaques is counted for each compound concentration. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.
Figure 3: Workflow for the Plaque Inhibition Assay.
Conclusion
The representative 4-[(quinolinyl)amino]benzamide derivative, G07, demonstrates potent in vitro activity against the influenza A/WSN/33 (H1N1) virus, with a distinct mechanism of action targeting the viral RNA polymerase. While direct comparisons of potency with industry-standard drugs are complex due to differing assay methodologies, the data suggests that this class of compounds represents a promising avenue for the development of new anti-influenza agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 4. Influenza virus plaque assay [protocols.io]
A Comparative Guide to the Preclinical Evaluation of NAMPT Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical analysis and comparison of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, a promising class of anti-cancer agents. While direct preclinical data for 4-(benzyloxy)-N-5-quinolinylbenzamide is not publicly available, this document uses well-characterized NAMPT inhibitors—FK866, OT-82, and KPT-9274—as exemplars to illustrate a comprehensive comparative analysis.
Introduction to NAMPT Inhibition in Oncology
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3] Cancer cells, with their high metabolic demand, are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration.[3][4] Inhibition of NAMPT depletes intracellular NAD+ levels, leading to metabolic stress, inhibition of DNA repair, and ultimately, cancer cell death.[3][4] This dependency makes NAMPT an attractive target for cancer therapy.
Comparative Analysis of Preclinical NAMPT Inhibitors
The following tables summarize key preclinical data for three prominent NAMPT inhibitors. This structured presentation allows for a direct comparison of their potency and efficacy across various cancer models.
Table 1: In Vitro Potency of Selected NAMPT Inhibitors
| Compound | Target(s) | Assay Type | Cell Line(s) | IC50 (nM) | Citation(s) |
| FK866 | NAMPT | Enzyme Inhibition | Recombinant NAMPT | 1.60 ± 0.32 | [5] |
| Cell Viability | HepG2 (Liver Carcinoma) | 2.21 ± 0.21 | [5] | ||
| Cell Viability | A2780 (Ovarian Carcinoma) | 0.5 | [1] | ||
| Cell Viability | HCT116 (Colon Carcinoma) | 3.0 | [1] | ||
| OT-82 | NAMPT | Cell Viability | Hematopoietic Malignancies (average) | 2.89 ± 0.47 | [6] |
| Cell Viability | Non-Hematopoietic Tumors (average) | 13.03 ± 2.94 | [6] | ||
| Cell Viability | Ewing Sarcoma Cell Lines | Single-digit nM range | [3] | ||
| KPT-9274 | NAMPT, PAK4 | Enzyme Inhibition | NAMPT | ~120 | [7] |
| NAD+ Regeneration | Cell-based | ~50 | [7] | ||
| Cell Viability | Caki-1 (Renal Cell Carcinoma) | 600 | [6] | ||
| Cell Viability | 786-O (Renal Cell Carcinoma) | 570 | [6] |
Table 2: In Vivo Efficacy of Selected NAMPT Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation(s) |
| FK866 | Pancreatic Ductal Adenocarcinoma (Orthotopic) | Not specified | Reduced tumor size | [8] |
| OT-82 | Ewing Sarcoma (Orthotopic Xenograft) | 5, 25, or 50 mg/kg; intermittent | Impaired tumor growth, prolonged survival | [9] |
| Pediatric Acute Lymphoblastic Leukemia (PDX) | Not specified | Significant leukemia growth delay and disease regression | [10] | |
| KPT-9274 | Triple-Negative Breast Cancer (Xenograft) | 100-150 mg/kg; BID | Tumor growth inhibition (73-84%) | [7][11] |
| Renal Cell Carcinoma (Xenograft) | 100 mg/kg; BIDx5 | Tumor growth inhibition (46-70%) | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of drug candidates. Below are methodologies for key assays in the preclinical evaluation of NAMPT inhibitors.
NAMPT Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on NAMPT enzyme activity.
-
Reagents and Materials : Recombinant human NAMPT, Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, NMNAT, Alcohol Dehydrogenase (ADH), Ethanol, WST-1 or similar detection reagent, assay buffer.
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the diluted NAMPT enzyme.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP.
-
Incubate for a specified time (e.g., 1-2 hours) at 30°C to allow the formation of Nicotinamide Mononucleotide (NMN).
-
Add a coupling enzyme mix containing NMNAT and ADH, along with ethanol. This converts NMN to NAD+, which is then reduced to NADH, leading to the reduction of a tetrazolium salt (like WST-1) to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) at regular intervals.
-
Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50%.
-
Reagents and Materials : Cancer cell lines of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, 96-well cell culture plates, test compound, and a viability detection reagent (e.g., CellTiter-Blue®, MTT, or similar).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to untreated control cells and calculate the IC50 values.
-
Intracellular NAD+ Level Measurement
This assay quantifies the effect of the NAMPT inhibitor on the intracellular concentration of NAD+.
-
Reagents and Materials : Cancer cell lines, cell culture reagents, test compound, lysis buffer, acid extraction reagents (e.g., perchloric acid or HCl), neutralization buffer (e.g., KOH or NaOH), and an NAD+ detection kit (colorimetric or fluorometric).
-
Procedure :
-
Culture cells in appropriate plates or flasks and treat with the test compound at various concentrations for a defined time (e.g., 24-48 hours).
-
Harvest the cells and perform acid extraction to lyse the cells and stabilize the NAD+.
-
Neutralize the cell extracts.
-
Use a commercially available NAD+ assay kit to measure the NAD+ concentration in the extracts. These kits typically involve an enzymatic cycling reaction that generates a colored or fluorescent product in proportion to the amount of NAD+.
-
Measure the signal using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration in each sample.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: The NAMPT signaling pathway and its inhibition.
Caption: Preclinical evaluation workflow for NAMPT inhibitors.
Conclusion
The systematic and comparative evaluation of preclinical data is paramount in the development of novel cancer therapeutics. This guide provides a template for the analysis of NAMPT inhibitors, highlighting the importance of standardized protocols and clear data presentation. While the specific activity of this compound remains to be publicly detailed, the framework presented here, using data from established NAMPT inhibitors, offers a robust methodology for its future evaluation and comparison against other agents in this promising therapeutic class. Researchers are encouraged to utilize this structure to rigorously assess new chemical entities targeting the NAD+ salvage pathway.
References
- 1. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 5. goldmanlaboratories.com [goldmanlaboratories.com]
- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(benzyloxy)-N-5-quinolinylbenzamide (CAS No. 712291-10-6), ensuring compliance with standard laboratory safety protocols.
Pre-Disposal Hazard Assessment
Required Personal Protective Equipment (PPE):
-
Safety Goggles or Face Shield
-
Chemical-Resistant Gloves (e.g., Nitrile)
-
Laboratory Coat
-
Closed-Toed Shoes
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of solid this compound waste.
Table 1: Disposal Protocol Summary
| Step | Action | Key Considerations |
| 1 | Segregation | Do not mix with liquid waste[4]. Keep separate from incompatible materials, such as strong oxidizing agents[5]. |
| 2 | Container Selection | Use a designated, leak-proof, and chemically compatible container for solid hazardous waste[6]. The original container is often a suitable option[6]. |
| 3 | Packaging | For contaminated lab supplies (e.g., gloves, wipes), double-bag in clear plastic bags to allow for visual inspection[4]. |
| 4 | Labeling | Clearly label the waste container with a "Hazardous Waste" tag, identifying the contents as "this compound" and including the date[1][6]. |
| 5 | Storage | Store the sealed and labeled container in a designated hazardous waste storage area within the laboratory, away from general work areas. Utilize secondary containment to prevent spills[4][6]. |
| 6 | Collection | Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal service[1]. Do not attempt to transport the waste yourself[1]. |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid chemical waste.
Key Operational Considerations
-
Waste Minimization : Only dispose of materials that are no longer needed or usable. Proper inventory management can help minimize waste generation[1].
-
Spill Cleanup : Any materials used to clean up a spill of this compound, such as absorbent pads or contaminated gloves, must also be disposed of as hazardous waste[1][7].
-
Empty Containers : Empty containers that held this chemical should be managed as hazardous waste unless they have been triple-rinsed, with the rinseate collected as hazardous waste[1].
-
Regulatory Compliance : Adherence to institutional and local regulations for hazardous waste disposal is mandatory. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[1]. Never dispose of chemical waste down the sink or in the regular trash[1][8].
By following these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research environment.
References
- 1. vumc.org [vumc.org]
- 2. lobachemie.com [lobachemie.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. fishersci.com [fishersci.com]
- 6. gaiaca.com [gaiaca.com]
- 7. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Essential Safety and Operational Guide for 4-(benzyloxy)-N-5-quinolinylbenzamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(benzyloxy)-N-5-quinolinylbenzamide. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Skin and Body Protection | Laboratory coat or long-sleeved clothing | Wear suitable protective clothing to prevent skin contact.[3] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe working environment.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Minimize dust formation during handling.[2]
-
Wash hands thoroughly after handling the substance.[1]
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
The product is chemically stable under standard ambient conditions (room temperature).[1]
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations. Unused or contaminated material should be treated as chemical waste. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines. In general, chemical waste should be collected in a designated, labeled container and disposed of through a licensed waste disposal contractor.
Representative Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


